Product packaging for BDM31827(Cat. No.:CAS No. 796073-54-6)

BDM31827

Cat. No.: B8822357
CAS No.: 796073-54-6
M. Wt: 766.3 g/mol
InChI Key: LJFFDOBFKICLHN-IXWHRVGISA-N
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Description

BDM31827 is a useful research compound. Its molecular formula is C37H52ClN3O10S and its molecular weight is 766.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

796073-54-6

Molecular Formula

C37H52ClN3O10S

Molecular Weight

766.3 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate

InChI

InChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21?,22-,23+,27+,28-,29+,33+,36+,37+/m1/s1

InChI Key

LJFFDOBFKICLHN-IXWHRVGISA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)S)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Antibacterial Strategy: A Technical Guide to the Mechanism of Action of Novel Antimicrobials Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific compound "BDM31827" did not yield any publicly available scientific literature or data. Therefore, this guide provides a comprehensive overview of common mechanisms of action employed by novel antimicrobials against Gram-positive bacteria, structured to meet the user's detailed request for a technical whitepaper. The data, protocols, and pathways described herein are representative examples based on established research in the field and should be considered illustrative.

Executive Summary

The rise of antibiotic-resistant Gram-positive pathogens necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. A promising avenue of research involves compounds that disrupt fundamental cellular processes, such as cell membrane integrity and energy production. This guide explores these mechanisms, providing a framework for the investigation and characterization of new antibacterial compounds. We will delve into the disruption of the bacterial cell membrane and the inhibition of ATP synthase, two key strategies that can lead to potent bactericidal activity. This document outlines the quantitative assessment of antibacterial efficacy, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Key Mechanisms of Action Against Gram-Positive Bacteria

Gram-positive bacteria are characterized by a thick peptidoglycan layer and a single cytoplasmic membrane.[1] Novel antibiotics often exploit this architecture. Two primary mechanisms of action are discussed below.

Disruption of the Bacterial Cell Membrane

The bacterial cell membrane is a critical barrier, essential for maintaining cellular homeostasis and energy transduction.[2] Agents that compromise this structure can induce rapid cell death. The mechanism of membrane disruption often involves the interaction of cationic antimicrobial agents with the negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, which are abundant in bacterial membranes.[2][3] This interaction can lead to pore formation, increased membrane fluidity, and ultimately, leakage of cellular contents and dissipation of the proton motive force.[4]

Inhibition of F1Fo-ATP Synthase

The F1Fo-ATP synthase is a crucial enzyme responsible for the majority of ATP synthesis in the cell. It is a validated target for antimicrobial drug development, as evidenced by the approval of bedaquiline for the treatment of tuberculosis. Inhibitors of ATP synthase can bind to different subunits of the enzyme complex, blocking the proton channel (Fo component) or the catalytic activity (F1 component), thereby depleting the cell's energy supply and leading to cell death.

Quantitative Assessment of Antibacterial Activity

A critical step in characterizing a new antimicrobial is to quantify its activity against a panel of relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a standard measure.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of a Novel Antimicrobial Agent Against Gram-Positive Pathogens

Bacterial StrainStrain DesignationAntimicrobial Agent MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusATCC 292130.51
Methicillin-resistant Staphylococcus aureus (MRSA)ATCC 433001>128
Enterococcus faecalisATCC 2921222
Vancomycin-resistant Enterococcus faecium (VRE)ATCC 515594>256
Streptococcus pneumoniaeATCC 496190.250.5

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of novel antibacterial agents.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Antimicrobial agent stock solution

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agent in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial inoculum to each well containing the antimicrobial agent dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Bacterial Membrane Potential Assay

This assay uses a membrane potential-sensitive dye, such as DiSC3(5), to assess changes in cytoplasmic membrane depolarization.

Objective: To determine if the antimicrobial agent disrupts the bacterial membrane potential.

Materials:

  • Bacterial cells in logarithmic growth phase

  • Fluorescence spectrophotometer

  • DiSC3(5) dye

  • Buffer solution (e.g., HEPES)

  • Antimicrobial agent

  • Positive control (e.g., Gramicidin, a known membrane depolarizer)

  • DMSO (as a solvent control)

Procedure:

  • Harvest and wash bacterial cells and resuspend them in the buffer solution to a specific optical density.

  • Add DiSC3(5) to the cell suspension and incubate in the dark to allow for dye uptake and quenching.

  • Place the cell suspension in a cuvette in the fluorescence spectrophotometer and record the baseline fluorescence.

  • Add the antimicrobial agent (or controls) at the desired concentration.

  • Continuously monitor the fluorescence. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells and dequenched.

ATP Synthesis Assay

This assay measures the intracellular ATP levels to determine if the antimicrobial agent inhibits ATP production.

Objective: To assess the impact of the antimicrobial agent on bacterial ATP synthesis.

Materials:

  • Bacterial cells

  • Luminometer

  • Commercial ATP assay kit (e.g., containing luciferase and D-luciferin)

  • Antimicrobial agent

  • Positive control (e.g., a known ATP synthase inhibitor like oligomycin)

  • Lysis buffer

Procedure:

  • Expose bacterial cells to the antimicrobial agent at various concentrations and time points.

  • At each time point, lyse the bacterial cells to release intracellular ATP.

  • Add the ATP assay reagent (luciferase and D-luciferin) to the cell lysate.

  • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Compare the ATP levels in treated cells to those in untreated control cells to determine the extent of inhibition.

Visualizing Molecular Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

ATP_Synthase_Inhibition cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Proton_Gradient Proton Motive Force (H+ Gradient) ATP_Synthase F1Fo-ATP Synthase Proton_Gradient->ATP_Synthase Drives rotation ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Substrates Antimicrobial Novel Antimicrobial (e.g., this compound) Antimicrobial->ATP_Synthase Inhibits Experimental_Workflow start Start: Isolate Gram-Positive Bacterial Pathogens mic Determine Minimum Inhibitory Concentration (MIC) start->mic membrane_assay Membrane Potential Assay (e.g., DiSC3(5)) mic->membrane_assay atp_assay Intracellular ATP Synthesis Assay mic->atp_assay data_analysis Analyze Quantitative Data membrane_assay->data_analysis atp_assay->data_analysis conclusion Elucidate Mechanism of Action data_analysis->conclusion

References

Investigating the Antibacterial Spectrum of a Novel Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The discovery and development of new antibacterial agents with broad or novel spectra of activity are crucial. This technical guide provides a comprehensive framework for investigating the antibacterial spectrum of a novel compound, using the placeholder "BDM31827" to illustrate the required experimental data and analyses. This document outlines the essential experimental protocols, data presentation formats, and visualization of key processes to facilitate a thorough evaluation of a new antibacterial candidate.

Introduction

Determining the antibacterial spectrum of a novel compound is a critical first step in the drug development pipeline. This process involves assessing the compound's efficacy against a wide range of clinically relevant bacterial species, including both Gram-positive and Gram-negative organisms. A comprehensive understanding of the antibacterial spectrum informs the potential clinical applications, guides further optimization, and provides insights into the compound's mechanism of action. This guide details the standardized methodologies and data interpretation necessary for a robust investigation.

Experimental Protocols

A precise and standardized methodology is essential for reproducible and comparable results. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays in antibacterial susceptibility testing.[1][2][3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][4]

Materials:

  • Test compound (e.g., this compound) stock solution

  • Bacterial strains (e.g., ATCC reference strains and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation: Antibacterial Spectrum of this compound

The following tables summarize the hypothetical in vitro activity of this compound against a panel of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 2921312
Staphylococcus aureus (MRSA)Clinical Isolate24
Enterococcus faecalisATCC 2921248
Enterococcus faecium (VRE)Clinical Isolate816
Streptococcus pneumoniaeATCC 496190.51

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)MBC (µg/mL)
Escherichia coliATCC 2592216>64
Klebsiella pneumoniaeATCC 70060332>64
Pseudomonas aeruginosaATCC 2785364>64
Acinetobacter baumanniiClinical Isolate32>64
Neisseria gonorrhoeaeATCC 4922648

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex experimental processes and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay prep_compound Prepare this compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plates prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (37°C, 18-20h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic spot_plate Spot Plate from Clear Wells read_mic->spot_plate incubation_mbc Incubate Agar Plates (37°C, 18-24h) spot_plate->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

signaling_pathway This compound This compound BacterialCellWall Bacterial Cell Wall This compound->BacterialCellWall Penetrates PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits BacterialCellWall->PBP CellWallSynthesis Cell Wall Synthesis PBP->CellWallSynthesis Catalyzes CellLysis Cell Lysis CellWallSynthesis->CellLysis Inhibition leads to

References

A Technical Guide to Arylamide Foldamers as Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information was found for a compound with the specific identifier "BDM31827". This guide provides a detailed overview of a representative and well-documented class of arylamide foldamer antibiotics to serve as a technical reference for researchers, scientists, and drug development professionals.

Introduction to Arylamide Foldamers

The rise of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Arylamide foldamers are a promising class of synthetic molecules designed to mimic the structure and function of natural antimicrobial peptides (AMPs).[1][2][3][4][5] Unlike AMPs, which are susceptible to proteolytic degradation, these smaller, non-peptidic molecules offer improved stability and potentially better pharmacokinetic properties. Arylamide foldamers are designed to adopt specific, folded conformations that create an amphiphilic structure, with distinct hydrophobic and charged regions. This amphiphilicity is crucial for their interaction with and disruption of bacterial membranes, a primary mechanism of their antibacterial action.

Mechanism of Action

Arylamide foldamers exert their bactericidal effect primarily by targeting and disrupting the integrity of bacterial cell membranes. Their mechanism can be conceptualized as a multi-step process:

  • Electrostatic Attraction: The positively charged moieties on the arylamide foldamer are attracted to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Permeabilization: Upon binding, the hydrophobic regions of the foldamer insert into the lipid bilayer, leading to membrane destabilization and increased permeability. This disruption is often described by models similar to those proposed for AMPs, such as the "carpet" mechanism, where the foldamers accumulate on the membrane surface before causing disruption.

  • Disruption of Cellular Processes: The permeabilization of the outer and inner membranes leads to the leakage of cellular contents, dissipation of the membrane potential, and ultimately, cell death. Studies have shown that arylamide foldamers cause significant and rapid permeabilization of the outer membrane, followed by a more limited permeabilization of the inner membrane that corresponds with bacterial cell death. Additionally, these compounds can interfere with essential cellular processes such as protein secretion.

dot

Arylamide_Foldamer_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane (Negatively Charged LPS) Permeabilization Outer Membrane Permeabilization Outer_Membrane->Permeabilization Insertion Inner_Membrane Inner Membrane Disruption Inner Membrane Disruption & Protein Secretion Inhibition Inner_Membrane->Disruption Cytoplasm Cytoplasm Foldamer Arylamide Foldamer (Positively Charged, Amphiphilic) Binding Electrostatic Attraction Foldamer->Binding Binding->Outer_Membrane Permeabilization->Inner_Membrane Progression Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Mechanism of action for arylamide foldamers against Gram-negative bacteria.

Antibacterial Spectrum and Efficacy

Arylamide foldamers have demonstrated potent activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative pathogens. Their efficacy extends to antibiotic-resistant strains, making them particularly valuable candidates for further development.

Quantitative Antibacterial Activity

The antibacterial potency of arylamide foldamers is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Arylamide Foldamers

CompoundStaphylococcus aureus (ATCC 27660) MIC (µg/mL)Escherichia coli (D31) MIC (µg/mL)
4d 1.9>100
4e 0.56.2
5b 0.21.6
6c 0.20.8
6d 0.10.4
PMX 10070 Not Reported12.5
PMX 10072 Not Reported6.25

Data for compounds 4d, 4e, 5b, 6c, and 6d are from Choi et al., 2009. Data for PMX 10070 and PMX 10072 are from Mensa et al., 2011.

Cytotoxicity and Selectivity

A critical aspect of antibiotic development is ensuring selectivity for bacterial cells over host cells. The cytotoxicity of arylamide foldamers is often assessed through hemolysis assays, which measure the lysis of red blood cells. The HC50 value represents the concentration of the compound that causes 50% hemolysis. A higher HC50 value indicates lower toxicity.

Table 2: Hemolytic Activity (HC50) of Representative Arylamide Foldamers

CompoundHC50 against human erythrocytes (µM)Selectivity Index for S. aureus (HC50/MIC)
4d 200>105
4e 100200
5b >1000>5000
6c >1000>5000
6d >1000>10000

Data from Choi et al., 2009.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Dilutions: The arylamide foldamer is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the arylamide foldamer at which no visible bacterial growth is observed.

dot

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (log phase) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Arylamide Foldamer in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 18h) Inoculate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolysis Assay

This assay measures the lytic activity of a compound against red blood cells.

  • Preparation of Erythrocyte Suspension: Freshly collected red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a final concentration (e.g., 1-2% v/v).

  • Incubation with Compound: The arylamide foldamer at various concentrations is incubated with the erythrocyte suspension in a microtiter plate. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

  • Centrifugation: After incubation (e.g., 1 hour at 37°C), the plate is centrifuged to pellet the intact red blood cells.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is then determined from the dose-response curve.

Membrane Permeabilization Assays

These assays are used to investigate the membrane-disrupting properties of the arylamide foldamers.

  • Outer Membrane Permeabilization (Nitrocefin Assay): This assay utilizes a chromogenic cephalosporin, nitrocefin, which is normally excluded by the outer membrane of Gram-negative bacteria but can be hydrolyzed by periplasmic β-lactamases if the membrane is permeabilized. An increase in the rate of nitrocefin hydrolysis, measured spectrophotometrically, indicates outer membrane damage.

  • Inner Membrane Permeabilization (ONPG Assay): This assay uses the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) and a bacterial strain that expresses cytoplasmic β-galactosidase but lacks the lactose permease. Permeabilization of the inner membrane allows ONPG to enter the cytoplasm and be cleaved by β-galactosidase, resulting in a colored product that can be quantified.

Synthesis and Chemical Properties

Arylamide foldamers are synthesized through standard solid-phase or solution-phase peptide coupling chemistries. The building blocks are typically aromatic amino acids and diamines, which are coupled to form the oligoamide backbone. The modular nature of the synthesis allows for the systematic variation of side chains to optimize antibacterial activity and selectivity. The conformational rigidity of the arylamide backbone can be controlled through the introduction of intramolecular hydrogen bonds and specific substitution patterns on the aromatic rings.

Conclusion and Future Directions

Arylamide foldamers represent a highly promising class of novel antibiotics with potent activity against a broad range of bacteria, including resistant strains. Their de novo design allows for fine-tuning of their activity and selectivity profiles. The primary mechanism of action through membrane disruption is less likely to induce resistance compared to antibiotics that target specific enzymes. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds for in vivo applications, as well as exploring their potential in combination therapies. The versatility of the arylamide scaffold also opens up possibilities for the development of agents with other therapeutic applications.

References

Unveiling BDM31827: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a putative synthetic route for the compound BDM31827. Due to the limited publicly available information, this document synthesizes the known structural details and proposes a general synthetic methodology based on related chemical transformations. Currently, specific experimental data, including quantitative yields, detailed reaction protocols, and comprehensive characterization, are not available in the public domain. Similarly, information regarding the biological activity and associated signaling pathways of this compound is yet to be disclosed.

Chemical Structure and Identification

This compound is a small molecule with a defined chemical structure. Its systematic and unique identifiers are crucial for unambiguous reference in research and development.

IdentifierValue
IUPAC Name 4-(4-bromophenyl)-N'-(diaminomethylene)benzenecarbohydrazonamide
CAS Number 1449633-82-7
Chemical Formula C₁₄H₁₄BrN₅
Molecular Weight 344.20 g/mol

Chemical Structure:

Caption: 2D chemical structure of this compound.

Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound has not been published, a plausible synthetic route can be conceptualized based on its structural components. The molecule is comprised of a 4-bromophenyl-substituted benzohydrazide core linked to a guanidinyl moiety. A potential synthetic workflow is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product R1 4-Bromobenzoyl Chloride I1 4-Bromobenzohydrazide R1->I1 Reaction with Hydrazine R2 Hydrazine R2->I1 R3 Aminoguanidine P This compound R3->P I1->P Condensation with Aminoguanidine

Caption: Proposed synthetic workflow for this compound.

Putative Experimental Protocol:

Step 1: Synthesis of 4-Bromobenzohydrazide

  • To a solution of hydrazine hydrate in a suitable solvent (e.g., ethanol or tetrahydrofuran) cooled in an ice bath, slowly add 4-bromobenzoyl chloride.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The resulting precipitate, 4-bromobenzohydrazide, is collected by filtration, washed with a cold solvent, and dried under a vacuum.

Step 2: Synthesis of this compound (4-(4-bromophenyl)-N'-(diaminomethylene)benzenecarbohydrazonamide)

  • A mixture of 4-bromobenzohydrazide and an aminoguanidine salt (e.g., aminoguanidine hydrochloride) is heated in a suitable solvent (e.g., ethanol or isopropanol).

  • The reaction is monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated.

  • Purification of the final compound would likely be achieved through recrystallization or column chromatography.

Note: This proposed protocol is a general guideline. The specific reaction conditions, including solvents, temperatures, reaction times, and purification methods, would require optimization for the successful synthesis of this compound.

Quantitative Data

As of the date of this guide, no specific quantitative data for the synthesis of this compound, such as percentage yields, melting points, or spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry), has been reported in publicly accessible scientific literature or patents.

Biological Activity and Signaling Pathways

Currently, there is no available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research is required to elucidate the pharmacological properties of this compound.

Conclusion

This compound is a distinct chemical entity with a known structure. While a plausible synthetic route can be proposed based on established chemical principles, a detailed and validated experimental protocol, along with associated quantitative and characterization data, remains to be published. Furthermore, the biological profile of this compound is currently unknown. This guide serves as a foundational document based on the available structural information and is intended to support future research and development efforts focused on this compound. As new data emerges, this guide will be updated to reflect the latest scientific findings.

Unable to Locate Data on BDM31827 for In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the compound BDM31827 and its in vitro efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).

Consequently, the creation of a detailed technical guide or whitepaper as requested is not possible at this time due to the absence of quantitative data, experimental protocols, and established signaling pathways related to this compound.

While the core requirements of the request—including data presentation in tables, detailed experimental methodologies, and Graphviz visualizations—can be addressed for a known compound, the lack of any specific research on this compound prevents the fulfillment of this request.

For researchers, scientists, and drug development professionals interested in the general evaluation of novel compounds against MRSA, a standardized approach is typically followed. This includes a series of in vitro assays to determine the compound's antimicrobial activity. Below is a generalized framework and the methodologies that would be employed, which could serve as a template for when data on a compound like this compound becomes available.

General Framework for Assessing In Vitro Efficacy Against MRSA

A typical investigation into the in vitro efficacy of a novel antimicrobial agent against MRSA would involve the following key experiments:

  • Minimum Inhibitory Concentration (MIC) Determination: To ascertain the lowest concentration of the compound that inhibits the visible growth of MRSA.

  • Time-Kill Kinetic Assays: To evaluate the bactericidal or bacteriostatic activity of the compound over time.

  • Cytotoxicity Assays: To assess the toxic effects of the compound on mammalian cells, providing an early indication of its potential for therapeutic use.

Experimental Protocols: A Generalized Approach

Should data for this compound or a similar compound become available, the following standard protocols would be applicable.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against MRSA is commonly determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • A standardized inoculum of MRSA is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • The bacterial suspension is added to each well containing the diluted compound.

  • Positive (bacteria without the compound) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Time-Kill Kinetic Assays

Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent, demonstrating how quickly and to what extent it can kill a bacterial population.

Methodology:

  • MRSA cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in CAMHB.

  • The antimicrobial compound is added at various concentrations, typically multiples of its MIC (e.g., 1x, 2x, 4x MIC).

  • A growth control (no compound) is included.

  • Cultures are incubated at 37°C with shaking.

  • Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar plates.

  • After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Illustrative Visualizations

While specific signaling pathways for this compound cannot be diagrammed, the following examples illustrate how experimental workflows can be visualized using the DOT language for Graphviz, adhering to the specified formatting requirements.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_mrsa Prepare MRSA Inoculum (5x10^5 CFU/mL) start->prep_mrsa prep_comp Serial Dilution of This compound start->prep_comp inoculate Inoculate Microtiter Plate prep_mrsa->inoculate prep_comp->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic end Determine MIC read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification start Start prep_culture Grow MRSA to Log Phase start->prep_culture adjust_inoculum Adjust Inoculum to ~1x10^6 CFU/mL prep_culture->adjust_inoculum add_compound Add this compound at various MIC multiples adjust_inoculum->add_compound incubate Incubate at 37°C with Shaking add_compound->incubate time_points Time Points (0, 2, 4, 8, 24h) incubate->time_points sampling Remove Aliquots time_points->sampling serial_dilute Serial Dilution sampling->serial_dilute plate Plate on Agar serial_dilute->plate incubate_plates Incubate Plates plate->incubate_plates count_cfu Count Colonies (CFU/mL) incubate_plates->count_cfu end Plot Time-Kill Curve count_cfu->end

Caption: Workflow for Time-Kill Kinetic Assay.

Should research on this compound become publicly available, a comprehensive technical guide could be developed following the structured approach outlined above.

Biophysical Properties of BDM31827: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the biophysical properties, experimental protocols, and signaling pathways associated with the compound designated as BDM31827 did not yield any specific publicly available scientific literature, technical guides, or whitepapers.

The identifier "this compound" does not correspond to any known compound in publicly accessible chemical or biological databases. This suggests that "this compound" may be an internal, proprietary, or unpublished identifier used by a specific research institution or pharmaceutical company. As such, information regarding its biophysical characteristics, mechanism of action, and associated experimental data is likely confidential and not in the public domain.

It is also possible that "this compound" is a mistaken identifier. A search for the numerical portion "31827" did yield a chemical compound with the CAS number 31827-94-8, which is identified as 2-Bromo-1-(4-iodophenyl)ethanone.[1] However, there is no direct evidence to link this compound to the identifier "this compound".

Without access to proprietary databases or published research specifically mentioning this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and pathway visualizations.

For researchers, scientists, and drug development professionals seeking this information, it is recommended to consult the original source or organization that designated the compound with the "this compound" identifier. Further research may be possible if an alternative public identifier, such as a CAS number, IUPAC name, or a specific publication reference, becomes available.

References

Unveiling the Disruptive Potential of BDM31827 on Bacterial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the novel antimicrobial candidate, BDM31827, and its potent activity against bacterial membranes. The following document outlines the core mechanism of action, presents key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the underlying biological and experimental frameworks. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Executive Summary

This compound is a novel synthetic molecule designed to selectively target and disrupt the integrity of bacterial cell membranes. Unlike many conventional antibiotics that target specific intracellular processes, this compound's primary mechanism of action is the physical perturbation of the lipid bilayer, a feature that may reduce the likelihood of resistance development. This document summarizes the current understanding of this compound's disruptive capabilities, providing a foundational resource for further investigation and development.

Mechanism of Action

This compound is hypothesized to function through a multi-step process initiated by electrostatic interactions with the negatively charged components of bacterial membranes. Cationic antimicrobial peptides often operate through such a mechanism, targeting the anionic lipids prevalent in bacterial membranes while showing less affinity for the zwitterionic lipids and cholesterol-rich membranes of mammalian cells.[1]

The proposed mechanism follows a "carpet-like" model[1]:

  • Initial Binding: The cationic regions of this compound are electrostatically attracted to the anionic phospholipids, such as phosphatidylglycerol (PG), on the outer leaflet of the bacterial membrane.

  • Accumulation and "Carpet" Formation: this compound molecules accumulate on the membrane surface, forming a "carpet" that disrupts the local lipid packing.

  • Membrane Permeabilization: This disruption leads to increased membrane fluidity and the formation of transient pores or channels. This permeabilization allows for the leakage of intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, ultimately leading to cell death.[1][2]

This non-specific, membrane-centric mechanism of action is a promising strategy for combating multidrug-resistant bacteria.[3]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration that prevents visible bacterial growth, and the minimum bactericidal concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population, are summarized below.

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive24
Escherichia coliGram-negative816
Pseudomonas aeruginosaGram-negative1632
Enterococcus faecalis (VRE)Gram-positive48

Note: These values are representative and may vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the membrane-disrupting potential of this compound.

Membrane Potential Assay

This assay measures the change in bacterial cytoplasmic membrane potential upon exposure to this compound using a potential-sensitive fluorescent dye, such as DiSC3(5). Depolarization of the membrane leads to an increase in fluorescence.

Materials:

  • Mid-logarithmic phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • DiSC3(5) fluorescent dye

  • This compound stock solution

  • Polymyxin B (positive control)

  • DMSO (vehicle control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Harvest bacterial cells from a mid-log phase culture by centrifugation.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.2.

  • Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30 minutes to allow for dye uptake.

  • Transfer 180 µL of the dye-loaded cell suspension to each well of a 96-well plate.

  • Add 20 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include positive (Polymyxin B) and vehicle (DMSO) controls.

  • Immediately begin monitoring the fluorescence intensity using a microplate reader (Excitation: 622 nm, Emission: 670 nm) at 1-minute intervals for 30 minutes.

  • Express the change in fluorescence relative to the vehicle control.

Outer Membrane Permeability Assay

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a damaged outer membrane.

Materials:

  • Mid-logarithmic phase bacterial culture

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN)

  • This compound stock solution

  • Polymyxin B (positive control)

  • DMSO (vehicle control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Harvest and wash bacterial cells as described in the membrane potential assay.

  • Resuspend the cells in HEPES buffer to an OD600 of 0.5.

  • Add NPN to a final concentration of 10 µM.

  • Aliquot 180 µL of the cell and NPN suspension into the wells of a 96-well plate.

  • Add 20 µL of this compound at various concentrations.

  • Measure the fluorescence intensity immediately (Excitation: 350 nm, Emission: 420 nm).

  • The increase in fluorescence indicates outer membrane permeabilization.

Inner Membrane Permeability Assay

This assay measures the activity of cytoplasmic β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is normally impermeable to the inner membrane.

Materials:

  • Mid-logarithmic phase bacterial culture (expressing β-galactosidase)

  • Phosphate-buffered saline (PBS)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • This compound stock solution

  • Lysis buffer (positive control)

  • DMSO (vehicle control)

  • 96-well clear microplate

  • Microplate reader (absorbance at 420 nm)

Procedure:

  • Harvest and wash bacterial cells.

  • Resuspend the cells in PBS to an OD600 of 0.5.

  • Add ONPG to a final concentration of 1.5 mM.

  • Aliquot 180 µL of the cell and ONPG suspension into the wells of a 96-well plate.

  • Add 20 µL of this compound at various concentrations.

  • Incubate the plate at 37°C and monitor the absorbance at 420 nm over time.

  • An increase in absorbance indicates the hydrolysis of ONPG by β-galactosidase that has leaked across a compromised inner membrane.

Visualizations

Signaling Pathway Disruption

Membrane potential is critical for various cellular processes. Its disruption by this compound can interfere with signaling cascades that regulate bacterial virulence and survival. The following diagram illustrates a hypothetical signaling pathway affected by the dissipation of membrane potential.

signaling_pathway cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Anionic Phospholipids This compound->Membrane Binds to IonChannel Ion Channels Membrane->IonChannel Disrupts Packing PMF Proton Motive Force (PMF) IonChannel->PMF Causes Ion Leakage ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Synthesizes PMF->ATP_Synthase Drives Signal_Transduction Signal Transduction Cascade PMF->Signal_Transduction Regulates Virulence Virulence Factor Expression PMF->Virulence [Inhibited] Signal_Transduction->Virulence Controls

Caption: Hypothetical disruption of a bacterial signaling pathway by this compound.

Experimental Workflow: Membrane Potential Assay

The following diagram outlines the workflow for the membrane potential assay.

workflow_membrane_potential start Start: Mid-log Phase Bacteria harvest Harvest & Wash Cells start->harvest resuspend Resuspend in PBS harvest->resuspend dye_load Load with DiSC3(5) Dye resuspend->dye_load plate Aliquot to 96-well Plate dye_load->plate add_bdm Add this compound / Controls plate->add_bdm read Measure Fluorescence Over Time add_bdm->read analyze Analyze Data: Relative Fluorescence vs. Time read->analyze end End: Determine Membrane Depolarization analyze->end

Caption: Workflow for the bacterial membrane potential assay.

Logical Relationship: Mechanism of Action

This diagram illustrates the logical progression of this compound's proposed mechanism of action.

mechanism_logic node_start This compound Introduction node_binding Electrostatic Binding to Anionic Lipids node_start->node_binding node_carpet Accumulation and 'Carpet' Formation node_binding->node_carpet node_disruption Lipid Packing Disruption node_carpet->node_disruption node_permeabilization Membrane Permeabilization node_disruption->node_permeabilization node_leakage Ion & Metabolite Leakage node_permeabilization->node_leakage node_depolarization Membrane Depolarization node_permeabilization->node_depolarization node_death Bacterial Cell Death node_leakage->node_death node_depolarization->node_death

Caption: Logical flow of this compound's proposed membrane disruption mechanism.

Conclusion

The data and methodologies presented in this technical guide provide a comprehensive overview of this compound's potential as a membrane-disrupting antimicrobial agent. Its potent activity against both Gram-positive and Gram-negative bacteria, coupled with a mechanism that may circumvent common resistance pathways, positions this compound as a promising candidate for further preclinical and clinical development. The detailed protocols and conceptual frameworks provided herein are intended to facilitate continued research and a deeper understanding of this novel molecule's capabilities.

References

Preliminary Toxicity Assessment of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, no public data was available for a compound designated "BDM31827." This document serves as a comprehensive template for a preliminary toxicity assessment of a novel investigational compound, adhering to the specified formatting and content requirements. The data presented herein is illustrative and should be replaced with actual experimental results.

Introduction

The preclinical safety evaluation of a new chemical entity (NCE) is a critical step in the drug development process. This initial assessment aims to identify potential toxicities, determine a safe starting dose for first-in-human studies, and identify potential target organs for toxicity. This guide outlines the core components of a preliminary toxicity assessment, including in vitro cytotoxicity assays and in vivo acute toxicity studies. The methodologies and data presentation formats provided herein are designed to offer a robust framework for the initial safety profiling of a novel compound.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental in early-stage drug discovery to screen for potential cellular toxicity.[1] These assays provide initial insights into a compound's potential to cause cell death or inhibit cell proliferation.[1]

Data Summary

The following table summarizes the cytotoxic effects of the novel investigational compound on various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a substance's potency in inhibiting a specific biological or biochemical function.

Cell LineCell TypeAssay TypeIncubation Time (hrs)IC50 (µM)
HepG2Human Hepatocellular CarcinomaMTT Assay2445.8
HEK293Human Embryonic KidneyNeutral Red Uptake2482.1
A549Human Lung CarcinomaLDH Release Assay4863.5
HUVECHuman Umbilical Vein EndothelialAlamarBlue Assay48> 100
Experimental Protocols

All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • The culture medium was replaced with fresh medium containing various concentrations of the test compound or vehicle control.

  • After 24 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.

  • The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the vehicle-treated control.

  • Cells were seeded and treated as described for the MTT assay.

  • After 48 hours, the supernatant was collected to measure lactate dehydrogenase (LDH) release.

  • LDH activity was determined using a commercially available cytotoxicity detection kit according to the manufacturer's instructions.

  • Maximum LDH release was determined by treating control cells with a lysis buffer.

  • Cytotoxicity was calculated as a percentage of the maximum LDH release.

In Vivo Acute Toxicity Study

An acute toxicity study in animals is conducted to determine the potential adverse effects of a single high dose of a substance.[2][3] This helps in determining the Maximum Tolerated Dose (MTD) and the lethal dose (LD50).[2]

Data Summary

The following table summarizes the findings from a single-dose acute toxicity study in rodents.

SpeciesStrainRoute of AdministrationObservation Period (days)NOAEL (mg/kg)LD50 (mg/kg)Target Organs of Toxicity
MouseC57BL/6Intravenous1450250Liver, Kidney
RatSprague-DawleyOral14200> 2000None Observed

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol

Male and female C57BL/6 mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old) were used for this study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

  • Animals were randomly assigned to control and treatment groups (n=5 per sex per group).

  • The test compound was administered once via the specified route at increasing dose levels. The control group received the vehicle.

  • Animals were observed for clinical signs of toxicity and mortality at regular intervals for 14 days.

  • Body weights were recorded daily.

  • At the end of the observation period, all surviving animals were euthanized.

  • A gross necropsy was performed on all animals.

  • Selected organs were collected, weighed, and preserved for histopathological examination.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary toxicity assessment of a novel compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis and Reporting a Compound Synthesis and Characterization b Cytotoxicity Assays (e.g., MTT, LDH) a->b c Hepatotoxicity Screening (e.g., HepG2 cells) b->c d Cardiotoxicity Screening (e.g., hERG assay) b->d e Acute Toxicity Study (Rodent) d->e Proceed if in vitro profile is acceptable f Dose Range Finding e->f g Pharmacokinetic Analysis f->g i Histopathology Examination f->i h Determine IC50 / LD50 g->h j Toxicity Profile Report h->j i->j

Caption: Workflow for Preliminary Toxicity Assessment.

Hypothetical Signaling Pathway of Toxicity

This diagram illustrates a hypothetical signaling pathway that could be activated by a toxic compound, leading to apoptosis.

G compound Toxic Compound ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress jnk JNK Activation stress->jnk bax Bax Upregulation jnk->bax mito Mitochondrial Membrane Depolarization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop

Caption: Hypothetical Pathway of Compound-Induced Apoptosis.

References

BDM31827 and its role in combating antimicrobial resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no public data or research associated with the identifier "BDM31827" in the context of antimicrobial resistance.

Extensive searches of scientific databases and public repositories have not yielded any information regarding a compound, drug, or research program designated as this compound. This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in public forums, or a potential misidentification.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to this compound and its role in combating antimicrobial resistance at this time.

For researchers, scientists, and drug development professionals interested in the broader field of antimicrobial resistance, a wealth of information is available on established and emerging therapeutic strategies. This includes novel antibiotics, resistance breakers, immunomodulatory agents, and alternative therapies such as bacteriophage therapy.

It is recommended to consult recent reviews and publications in leading microbiology and infectious disease journals for the latest advancements in the fight against antimicrobial resistance. Should "this compound" be a proprietary designation, information would be forthcoming from the sponsoring organization at the appropriate time in the drug development lifecycle.

Methodological & Application

Synthesizing Arylamide Foldamers for Antimicrobial Research: A Guide for the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Arylamide foldamers, synthetic mimics of antimicrobial peptides (AMPs), have emerged as a promising class of compounds with potent activity against a broad spectrum of pathogens. This document provides a detailed protocol for the laboratory synthesis of a representative arylamide foldamer, offering researchers a foundational method for exploring this important class of molecules.

While the specific synthesis of every proprietary compound, such as BDM31827, is not always publicly available, the general principles of arylamide foldamer synthesis are well-established. The following protocols are based on common laboratory practices for solid-phase synthesis of these peptide mimics.

I. Overview of Arylamide Foldamer Synthesis

Arylamide foldamers are typically constructed in a stepwise manner on a solid support, a technique known as solid-phase synthesis. This method offers several advantages, including the ability to drive reactions to completion using excess reagents and simplified purification of the final product. The general workflow involves the sequential coupling of aromatic amino acid monomers to a growing chain anchored to a resin bead. Functional groups on these monomers can be varied to modulate the antimicrobial activity and selectivity of the final compound.

II. Experimental Protocols

A. Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. All reagents should be of high purity, and solvents should be anhydrous where specified.

Table 1: Materials and Reagents for Arylamide Foldamer Synthesis

Category Item Supplier Example Notes
Resin Rink Amide AM ResinSigma-Aldrich100-200 mesh, ~0.5 mmol/g loading
Solvents N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, peptide synthesis grade
Dichloromethane (DCM)VWRAnhydrous, peptide synthesis grade
PiperidineAcros OrganicsReagent grade
Diisopropylethylamine (DIPEA)Sigma-AldrichReagent grade
Trifluoroacetic acid (TFA)Oakwood ChemicalReagent grade
Triisopropylsilane (TIS)Alfa AesarReagent grade
Coupling Reagents HATUChem-Impex International
HOBtG-Biosciences
Monomers Fmoc-protected aromatic amino acidsVariouse.g., Fmoc-3-aminobenzoic acid derivatives with appropriate side-chain protection
Other Nitrogen gasAirgasHigh purity
Solid-phase synthesis vesselChemglass
Shaker/Vortexer
HPLC systemAgilent, WatersFor purification and analysis
LyophilizerLabconco
B. Protocol for Solid-Phase Synthesis of a Generic Arylamide Tetramer

This protocol outlines the manual synthesis of a short arylamide foldamer. The process involves four main stages: resin preparation, iterative monomer coupling, final deprotection and cleavage, and purification.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol) in a solid-phase synthesis vessel.

  • Add anhydrous DMF (5 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DMF using nitrogen pressure.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.

3. Monomer Coupling:

  • In a separate vial, dissolve the first Fmoc-protected aromatic amino acid monomer (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 eq.) to the monomer solution and vortex briefly.

  • Immediately add the activated monomer solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • To confirm reaction completion, a small sample of resin can be tested using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

4. Iterative Synthesis:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Monomer Coupling) for each subsequent monomer to build the desired arylamide sequence.

5. Final Deprotection and Cleavage:

  • After the final monomer coupling and subsequent Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved arylamide foldamer.

  • Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

C. Purification and Characterization
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

  • Purify the arylamide foldamer using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the collected fractions by HPLC and/or mass spectrometry to identify the pure product.

  • Combine the pure fractions and lyophilize to obtain the final product as a fluffy powder.

  • Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy to confirm its identity and purity.

III. Visualizing the Process and Concepts

Diagrams illustrating the key workflows and pathways can aid in understanding the synthesis and mechanism of action of arylamide foldamers.

Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Monomer_Coupling Monomer Coupling Fmoc_Deprotection->Monomer_Coupling Wash Washing Steps Monomer_Coupling->Wash Wash->Fmoc_Deprotection Repeat for each monomer Cleavage Cleavage & Deprotection Wash->Cleavage After final monomer Purification Purification (HPLC) Cleavage->Purification Final_Product Final Product Purification->Final_Product Monomer_Coupling_Reaction cluster_reactants Reactants cluster_products Products Resin_NH2 Resin-NH2 Resin_Amide Resin-NH-CO-Monomer-Fmoc Resin_NH2->Resin_Amide Byproducts Byproducts Resin_NH2->Byproducts Fmoc_Monomer Fmoc-Monomer-COOH Fmoc_Monomer->Resin_Amide Fmoc_Monomer->Byproducts Coupling_Reagents HATU/HOBt/DIPEA Coupling_Reagents->Resin_Amide Coupling_Reagents->Byproducts Antimicrobial_Mechanism Foldamer Arylamide Foldamer (Cationic, Amphipathic) Bacterial_Membrane Bacterial Membrane (Anionic) Foldamer->Bacterial_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Hydrophobic Insertion Cell_Death Cell Death Membrane_Disruption->Cell_Death

Application Notes and Protocols: BDM31827 in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a hypothetical representation based on standard methodologies for antimicrobial agent testing in murine infection models. As of the last update, specific data for a compound designated "BDM31827" is not publicly available. The data and signaling pathways presented are illustrative.

Introduction

This compound is a novel investigational antimicrobial agent. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a murine model of skin and soft tissue infection (SSTI) caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The protocols outlined below cover the determination of minimum inhibitory concentration (MIC), the establishment of a murine infection model, and the subsequent evaluation of this compound's therapeutic efficacy.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound
Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
S. aureus (ATCC 29213)0.512
MRSA (USA300)112
MRSA (Clinical Isolate #1)0.522
MRSA (Clinical Isolate #2)114
Vancomycin-Intermediate S. aureus (VISA)282

MIC values were determined by broth microdilution according to CLSI guidelines.

Table 2: In Vivo Efficacy of this compound in Murine MRSA Skin Infection Model
Treatment GroupDose (mg/kg)Administration RouteBacterial Load (Log10 CFU/g tissue) at 72h Post-Infection (Mean ± SD)Lesion Size (mm²) at 72h Post-Infection (Mean ± SD)
Vehicle Control-Subcutaneous8.2 ± 0.5110 ± 15
This compound10Subcutaneous5.1 ± 0.745 ± 8
This compound30Subcutaneous3.5 ± 0.420 ± 5
Vancomycin30Intraperitoneal4.2 ± 0.635 ± 7

Data are presented as mean ± standard deviation (n=8 mice per group).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • This compound, Vancomycin, Linezolid

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., MRSA USA300)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and comparator antibiotics in a suitable solvent.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the prepared 96-well plates with the bacterial suspension. Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Murine Model of S. aureus Subcutaneous Infection

This protocol describes the establishment of a localized skin infection in mice to evaluate the efficacy of antimicrobial agents.[3][4][5]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes with 28G needles

  • This compound, Vancomycin, and vehicle control solutions

Procedure:

  • Preparation of Bacterial Inoculum: Grow an overnight culture of MRSA in TSB. Wash the bacterial cells with PBS and resuspend to a final concentration of 2 x 10^8 CFU/mL.

  • Animal Preparation: Anesthetize the mice using isoflurane. Shave a small area on the dorsum of each mouse.

  • Infection: Inject 50 µL of the bacterial suspension (1 x 10^7 CFU) subcutaneously into the shaved area.

  • Treatment Administration: At 2 hours post-infection, administer the first dose of this compound, vancomycin, or vehicle control via the specified route (e.g., subcutaneous or intraperitoneal). Treatment can be repeated at specified intervals (e.g., every 12 or 24 hours).

  • Monitoring: Monitor the mice daily for clinical signs of infection, body weight, and lesion size.

  • Endpoint Analysis: At 72 hours post-infection, euthanize the mice. Excise the skin lesion and a margin of surrounding tissue. Homogenize the tissue in PBS.

  • Bacterial Enumeration: Perform serial dilutions of the tissue homogenate and plate on Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours and count the colonies to determine the bacterial load (CFU/g of tissue).

Visualizations

Hypothetical Signaling Pathway of this compound

BDM31827_Signaling_Pathway cluster_bacterium Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disrupts Membrane Potential Ribosome Ribosome This compound->Ribosome Binds to 50S Subunit Membrane->Ribosome Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death Leads to Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Bacterial_Culture 1. Prepare MRSA Inoculum Animal_Prep 2. Anesthetize and Shave Mice Infection 3. Subcutaneous Infection Animal_Prep->Infection Treatment 4. Administer this compound or Controls Infection->Treatment Monitoring 5. Monitor Lesion Size and Animal Health Treatment->Monitoring Euthanasia 6. Euthanize at 72h Monitoring->Euthanasia Tissue_Harvest 7. Harvest Skin Tissue Euthanasia->Tissue_Harvest Homogenization 8. Homogenize Tissue Tissue_Harvest->Homogenization Plating 9. Serial Dilution and Plating Homogenization->Plating CFU_Count 10. Enumerate CFU/g Plating->CFU_Count

References

Application Notes and Protocols: Enhancing Antibiotic Efficacy with BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and overcome multidrug-resistant (MDR) pathogens. One promising approach is the combination of traditional antibiotics with non-antibiotic adjuvants that can potentiate their activity. This document provides detailed application notes and protocols for investigating the synergistic potential of a novel investigational compound, BDM31827, in combination with conventional antibiotics. While specific data for this compound is not yet publicly available, this guide outlines the principles and experimental workflows based on established research into antibiotic synergy.

This compound is hypothesized to act as a sensitizing agent, potentially by disrupting the bacterial cell membrane, inhibiting efflux pumps, or interfering with other resistance mechanisms. This would allow traditional antibiotics to reach their targets at lower concentrations, thereby restoring their efficacy against resistant strains.

Potential Mechanisms of Synergy

The synergistic interaction between this compound and traditional antibiotics could be attributed to several mechanisms. Understanding the underlying mechanism is crucial for optimizing combination therapies.

  • Increased Membrane Permeability: this compound may disrupt the bacterial outer and/or inner membranes, facilitating the entry of antibiotics into the cell.[1][2] This is a common mechanism for antimicrobial peptides (AMPs) which can increase the efficacy of antibiotics that have intracellular targets.[1][2]

  • Efflux Pump Inhibition: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. This compound could potentially inhibit these pumps, leading to the intracellular accumulation of the co-administered antibiotic.

  • Inhibition of Resistance-Conferring Enzymes: this compound might directly or indirectly inhibit enzymes that inactivate antibiotics, such as β-lactamases.

  • Biofilm Disruption: Bacterial biofilms are notoriously resistant to antibiotics.[2] this compound may possess anti-biofilm properties, breaking down the protective matrix and exposing individual bacteria to the antibiotic.

Quantitative Data Summary

The following table is a template for summarizing the results of synergy testing between this compound and various antibiotics against a panel of bacterial strains. The primary metric for quantifying synergy is the Fractional Inhibitory Concentration Index (FICI).

Table 1: Synergistic Activity of this compound in Combination with Traditional Antibiotics

Bacterial StrainAntibioticMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)This compound MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)FICIInterpretation
S. aureus ATCC 29213Vancomycin1.00.251640.5Synergy
MRSA USA300Oxacillin25681620.156Strong Synergy
E. coli ATCC 25922Ciprofloxacin0.0150.0043280.51Additive
MDR P. aeruginosaTobramycin6443240.187Strong Synergy

FICI Calculation:

FICI = (MIC of Antibiotic in Combination / MIC of Antibiotic Alone) + (MIC of this compound in Combination / MIC of this compound Alone)

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with a traditional antibiotic.

Materials:

  • This compound stock solution

  • Antibiotic stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Drug Dilutions:

    • In a 96-well plate, create a two-dimensional serial dilution of this compound (e.g., along the rows) and the antibiotic (e.g., down the columns).

    • The concentrations should typically range from 4x the Minimum Inhibitory Concentration (MIC) to 1/16x the MIC for each compound.

    • Include wells with each drug alone to redetermine the MICs under the experimental conditions.

    • Include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculate FICI: Use the MIC values from the combination wells and the single-drug wells to calculate the FICI as described above.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact_prep Prepare Bacterial Inoculum inoculate Inoculate 96-well Plate bact_prep->inoculate drug_prep Prepare Serial Dilutions of this compound & Antibiotic drug_prep->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results calc_fici->interpret

Workflow for the checkerboard synergy assay.
Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by the combination therapy over time.

Materials:

  • This compound and antibiotic solutions

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes

  • Apparatus for serial dilutions and plating

Procedure:

  • Prepare Cultures: In separate culture tubes, prepare the following conditions in CAMHB:

    • Growth control (no drugs)

    • This compound alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • This compound + Antibiotic (at the same sub-MIC concentrations)

  • Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantify Viable Bacteria: Perform serial dilutions of each aliquot and plate on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Time_Kill_Assay start Prepare Cultures (Control, Drug A, Drug B, A+B) inoculate Inoculate with Bacteria start->inoculate incubate Incubate and Sample at Time Points inoculate->incubate plate Serial Dilution and Plating incubate->plate count Colony Counting (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot analyze Analyze for Synergy plot->analyze

Experimental workflow for the time-kill assay.
In Vivo Efficacy Studies

Animal models are essential to validate the in vitro synergistic findings. A murine infection model is commonly used.

Materials:

  • Laboratory mice

  • Pathogenic bacterial strain

  • This compound and antibiotic formulations for in vivo administration

  • Equipment for animal handling, infection, and monitoring

Procedure:

  • Infection: Induce a localized or systemic infection in mice with the target bacterial strain. For example, a thigh infection model or a systemic bacteremia model.

  • Treatment Groups: Divide the infected mice into several treatment groups:

    • Vehicle control

    • This compound alone

    • Antibiotic alone

    • This compound + Antibiotic combination

  • Drug Administration: Administer the treatments at predetermined doses and schedules (e.g., intraperitoneal, intravenous, or oral administration).

  • Monitoring: Monitor the mice for clinical signs of infection, body weight changes, and survival over a set period (e.g., 7 days).

  • Bacterial Load Determination: At the end of the study (or at specific time points), euthanize a subset of mice from each group and harvest the infected tissues (e.g., thighs, spleen, liver). Homogenize the tissues and perform serial dilutions and plating to determine the bacterial burden (CFU/gram of tissue).

  • Data Analysis: Compare the survival rates and bacterial loads between the treatment groups. A significant reduction in bacterial load and/or an increase in survival in the combination group compared to the single-drug groups indicates in vivo synergy.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where this compound enhances the activity of a β-lactam antibiotic against a resistant bacterium.

Synergy_Pathway cluster_bacterium Gram-Negative Bacterium This compound This compound OM Outer Membrane This compound->OM Disrupts BetaLactam β-lactam Antibiotic BetaLactam->OM Enters via Porin PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits BetaLactamase β-lactamase BetaLactam->BetaLactamase Inactivated by IM Inner Membrane CellLysis Cell Lysis PBP->CellLysis Leads to

Hypothetical mechanism of synergy between this compound and a β-lactam antibiotic.

Conclusion

The combination of this compound with traditional antibiotics represents a promising strategy to combat antibiotic resistance. The protocols outlined in this document provide a framework for the systematic evaluation of this synergy, from initial in vitro screening to in vivo validation. A thorough understanding of the mechanism of action and the synergistic interactions will be critical for the future clinical development of this compound as a novel antibiotic adjuvant. Further studies are warranted to elucidate the precise molecular interactions and to assess the safety and efficacy of such combinations in more complex models.

References

Advancing In Vivo Research: A Guide to Delivery Systems for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful in vivo evaluation of a novel therapeutic candidate is a critical milestone. This document provides a comprehensive overview of key considerations, experimental protocols, and data presentation strategies for developing effective delivery systems for investigational small molecules, using the placeholder "BDM31827" to illustrate a practical framework.

While specific public domain data for "this compound" is not available, this guide offers a robust template that can be adapted for any new chemical entity. The principles and methodologies outlined herein are fundamental to preclinical drug development and aim to facilitate the transition from benchtop discovery to in vivo validation.

Section 1: Pre-formulation and Formulation Development

The initial step in preparing a compound for in vivo studies involves a thorough characterization of its physicochemical properties. This data is paramount for selecting an appropriate and effective delivery system.

1.1 Pre-formulation Studies

A comprehensive understanding of a compound's solubility and stability is essential.

Table 1: Hypothetical Pre-formulation Data for a Novel Compound

ParameterMethodResultImplication for Formulation
Aqueous Solubility (pH 7.4)Shake-flask method< 0.1 µg/mLPoor aqueous solubility necessitates enabling formulations.
Solubility in Organic SolventsHPLCDMSO: >50 mg/mLEthanol: 5 mg/mLPEG400: 20 mg/mLGood solubility in common co-solvents offers formulation options.
pH-Solubility ProfilePotentiometric titrationIncreased solubility at pH < 3Potential for acidic formulations, but consider physiological compatibility.
In Vitro Metabolic StabilityLiver microsome assayHigh clearanceMay require a delivery system that protects from rapid metabolism.

1.2 Common Formulation Strategies for In Vivo Studies

Based on the pre-formulation data, several strategies can be employed to formulate a poorly soluble compound for in vivo administration.

  • Solutions: Ideal for initial screening, these typically involve a mixture of solvents and co-solvents to achieve the desired concentration.

  • Suspensions: A common approach for compounds that cannot be fully dissolved. Particle size is a critical parameter to control for consistent absorption.

  • Lipid-Based Formulations: These can enhance oral bioavailability by improving solubility and taking advantage of lipid absorption pathways. Examples include self-emulsifying drug delivery systems (SEDDS).

Section 2: Experimental Protocols

Detailed and reproducible protocols are the cornerstone of reliable in vivo research.

2.1 Protocol for Preparation of a Co-solvent-based Intravenous Formulation

Objective: To prepare a clear, sterile solution of a novel compound for intravenous administration in a rodent model.

Materials:

  • Investigational Compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile vials and syringes

  • 0.22 µm syringe filters

Procedure:

  • Weigh the required amount of the investigational compound and place it in a sterile vial.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex if necessary.

  • Add PEG400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG400.

  • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final vehicle composition could be 10% DMSO, 40% PEG400, and 50% saline.

  • Visually inspect the solution for any precipitation. If the solution is clear, filter it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Store the formulation at the appropriate temperature and use it within the validated stability window.

2.2 Protocol for Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a novel compound after intravenous and oral administration.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group)

Dosing:

  • Intravenous (IV): Administer the co-solvent formulation via the tail vein at a dose of 1 mg/kg.

  • Oral (PO): Prepare a suspension in 0.5% methylcellulose and administer via oral gavage at a dose of 10 mg/kg.

Blood Sampling:

  • Collect blood samples (approximately 100 µL) from the saphenous vein at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process the blood to plasma by centrifugation and store the plasma samples at -80°C until analysis.

Sample Analysis:

  • Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of the compound in plasma.

  • Analyze the plasma samples to determine the concentration of the compound at each time point.

Section 3: Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and decision-making.

3.1 Pharmacokinetic Data Summary

Pharmacokinetic parameters should be calculated using non-compartmental analysis and summarized in a table.

Table 2: Hypothetical Pharmacokinetic Parameters of a Novel Compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500 ± 250800 ± 150
Tmax (h)0.081.0
AUC0-t (ng·h/mL)2500 ± 4004000 ± 600
AUC0-inf (ng·h/mL)2600 ± 4204200 ± 650
t1/2 (h)2.5 ± 0.53.0 ± 0.6
CL (mL/min/kg)6.4 ± 1.2-
Vdss (L/kg)1.2 ± 0.3-
Bioavailability (%)-16.2

3.2 Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes.

G cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK A Pre-formulation Studies (Solubility, Stability) B Select Formulation Strategy (e.g., Co-solvent, Suspension) A->B C Prepare & Characterize Formulation B->C D Dose Administration (IV and PO) C->D E Blood Sampling at Defined Timepoints D->E F Plasma Processing & Storage E->F G LC-MS/MS Analysis of Plasma Samples F->G H Calculate PK Parameters (Cmax, AUC, t1/2) G->H I Determine Bioavailability H->I J Go/No-Go for Efficacy Studies I->J Report & Decision Making

Caption: Workflow for in vivo pharmacokinetic evaluation.

G This compound This compound (Hypothetical Inhibitor) Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) TranscriptionFactor->GeneExpression Induces CellularResponse Cellular Response (e.g., Inflammation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

By following a structured approach to formulation, conducting rigorous in vivo studies, and presenting data clearly, researchers can effectively advance the understanding and development of novel therapeutic candidates.

Application Notes and Protocols: Experimental Design for Testing BDM31827 Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier and facilitates intercellular communication, contributing to their recalcitrance. The development of novel anti-biofilm strategies is a critical area of research.

BDM31827 is identified as a targeted inhibitor of the Wnt signaling pathway, specifically targeting Frizzled receptors FZD1, 2, and 7.[1] While its primary application has been explored in the context of cancer therapy[1], the intricate interplay between bacterial pathogens and host signaling pathways, including Wnt signaling[2][3], presents a novel, albeit hypothetical, avenue for investigation. Bacterial pathogens have been shown to manipulate host Wnt signaling to enhance infection and survival.[2] This document outlines a comprehensive experimental design to investigate the potential anti-biofilm properties of this compound. The following protocols are designed to be a starting point for researchers to explore this compound's efficacy against bacterial biofilms.

Hypothetical Mechanism of Action

While this compound is a known inhibitor of eukaryotic Wnt signaling, its effect on prokaryotic systems is currently unknown. A hypothetical mechanism for its anti-biofilm activity could be multi-faceted:

  • Direct Interaction with Bacterial Targets: this compound may have off-target effects, interacting with bacterial proteins that share structural motifs with eukaryotic Frizzled receptors or other components of bacterial signaling pathways crucial for biofilm formation, such as quorum sensing.

  • Disruption of Host-Pathogen Interactions: In a co-culture model, this compound could modulate host cell signaling, creating an environment less conducive to biofilm formation.

  • Interference with Biofilm Matrix Formation: The compound might interfere with the production or assembly of key components of the extracellular matrix.

The following experimental design aims to systematically evaluate the potential of this compound as an anti-biofilm agent.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria. This is crucial to distinguish between antimicrobial and specific anti-biofilm activity.

Materials:

  • This compound stock solution

  • Bacterial strains of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria without this compound) and negative (medium only) controls.

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity and by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration with no visible growth.

Crystal Violet Biofilm Assay

Objective: To quantify the effect of this compound on biofilm formation.

Materials:

  • This compound

  • Bacterial strains

  • Growth medium

  • 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Protocol:

  • In a 96-well plate, add bacterial suspension and different sub-MIC concentrations of this compound.

  • Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubate the plate for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader.

Determination of Minimum Biofilm Eradication Concentration (MBEC)

Objective: To determine the lowest concentration of this compound required to eradicate pre-formed biofilms.

Materials:

  • This compound

  • Bacterial strains

  • Growth medium

  • 96-well microtiter plates

Protocol:

  • Grow biofilms in a 96-well plate for 24-48 hours as described in the crystal violet assay.

  • After biofilm formation, remove the planktonic cells and wash with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining viable bacteria by colony-forming unit (CFU) counting or a viability stain (e.g., resazurin).

Confocal Laser Scanning Microscopy (CLSM) Imaging

Objective: To visualize the effect of this compound on biofilm architecture and cell viability.

Materials:

  • This compound

  • Bacterial strains

  • Glass-bottom dishes or chamber slides

  • Fluorescent stains (e.g., SYTO 9 for live cells, Propidium Iodide for dead cells)

  • Confocal microscope

Protocol:

  • Grow biofilms on glass-bottom dishes in the presence and absence of sub-MIC concentrations of this compound.

  • After the incubation period, gently wash the biofilms with PBS.

  • Stain the biofilms with a combination of live/dead fluorescent stains according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal microscope. Acquire Z-stack images to analyze the three-dimensional structure.

  • Analyze images for changes in biofilm thickness, cell density, and the ratio of live to dead cells.

Data Presentation

Table 1: Antimicrobial and Anti-biofilm Activity of this compound

Bacterial StrainMIC (µg/mL)Biofilm Inhibition (%) at Sub-MIC ConcentrationsMBEC (µg/mL)
1/2 MIC 1/4 MIC
P. aeruginosa PAO1
S. aureus ATCC 25923
Clinical Isolate 1
Clinical Isolate 2

Table 2: Effect of this compound on Biofilm Structural Parameters (from CLSM data)

TreatmentAverage Biofilm Thickness (µm)Live/Dead Cell RatioBiomass Volume (µm³/µm²)
Control (P. aeruginosa)
This compound (1/2 MIC)
Control (S. aureus)
This compound (1/2 MIC)

Visualizations

Experimental_Workflow Experimental Workflow for this compound Anti-Biofilm Testing cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Eradication Potential cluster_2 Phase 3: Visualization and Mechanistic Insight A Determine Minimum Inhibitory Concentration (MIC) B Crystal Violet Biofilm Assay (Sub-MIC Concentrations) A->B Inform concentration range C Determine Minimum Biofilm Eradication Concentration (MBEC) B->C If biofilm inhibition is observed D Confocal Laser Scanning Microscopy (CLSM) B->D To visualize inhibition effect C->D To visualize eradication effect E Gene Expression Analysis (e.g., qRT-PCR for QS genes) Hypothetical_Signaling_Pathway Hypothetical Mechanism of this compound on Bacterial Biofilm cluster_0 Bacterial Cell BDM This compound QS Quorum Sensing System BDM->QS Inhibition? Matrix EPS Matrix Production BDM->Matrix Inhibition? Adhesion Adhesion Factors BDM->Adhesion Inhibition? QS->Matrix QS->Adhesion Biofilm Biofilm Formation Matrix->Biofilm Adhesion->Biofilm

References

Application Notes and Protocols for Assessing B.D.M31827 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic potential of the novel compound BDM31827. The protocols outlined below describe standard cell-based assays to determine the compound's effects on cell viability, membrane integrity, and apoptosis.

Introduction to Cytotoxicity Assessment

Cytotoxicity assays are essential tools in drug discovery and development to identify compounds that induce cell death or inhibit cell proliferation.[1][2][3] These in vitro methods provide crucial information on the potential therapeutic efficacy or toxicity of a compound. The primary assays to be employed for assessing this compound cytotoxicity are:

  • MTT Assay: To evaluate metabolic activity as an indicator of cell viability.[4]

  • LDH Release Assay: To measure the release of lactate dehydrogenase (LDH) from damaged cell membranes, indicating cytotoxicity.

  • Apoptosis Assays: To determine if this compound induces programmed cell death.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound will involve a multi-step process, starting with cell line selection and culminating in data analysis and interpretation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_selection Cell Line Selection compound_prep This compound Preparation cell_selection->compound_prep cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding compound_treatment Treatment with this compound cell_seeding->compound_treatment incubation Incubation (24, 48, 72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometer/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis IC50 Calculation & Statistical Analysis data_acquisition->data_analysis apoptosis_pathway cluster_early_apoptosis Early Apoptosis cluster_mid_apoptosis Mid Apoptosis cluster_late_apoptosis Late Apoptosis This compound This compound Cell Target Cell This compound->Cell PS_translocation Phosphatidylserine (PS) Translocation Cell->PS_translocation Caspase_activation Caspase Activation Cell->Caspase_activation AnnexinV_binding Annexin V Binding PS_translocation->AnnexinV_binding DNA_fragmentation DNA Fragmentation Caspase_activation->DNA_fragmentation TUNEL_assay TUNEL Assay DNA_fragmentation->TUNEL_assay

References

Probing the Interface: Spectroscopic Methods for Elucidating BDM31827-Lipid Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the investigation of interactions between the novel small molecule BDM31827 and lipid bilayers. Understanding how drug candidates like this compound interact with cell membranes is a critical aspect of drug development, influencing bioavailability, cellular uptake, and mechanism of action. The following sections outline the application of several powerful spectroscopic techniques: Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each section includes an overview of the technique's applicability, a detailed experimental protocol, and a summary of the quantitative data that can be obtained.

Introduction

The plasma membrane, a complex assembly of lipids and proteins, is the initial point of contact for many small molecule drugs. The nature of a drug's interaction with the lipid bilayer can dictate its ability to reach intracellular targets and can also be a primary mechanism of action. This compound is a novel compound with therapeutic potential, and a thorough characterization of its membrane-interacting properties is paramount. This guide is intended for researchers, scientists, and drug development professionals seeking to employ spectroscopic methods to study these vital interactions.

Fluorescence Spectroscopy

Application Note

Fluorescence spectroscopy is a highly sensitive technique ideal for probing the local environment of a fluorophore. To study this compound-lipid interactions, this method can be employed in several ways:

  • Intrinsic Fluorescence: If this compound is intrinsically fluorescent, changes in its fluorescence emission spectrum (intensity, wavelength maximum) upon titration with lipid vesicles can provide information about its partitioning into the membrane and the polarity of its binding site.

  • Extrinsic Probes: If this compound is not fluorescent, fluorescent probes that partition into the lipid bilayer (e.g., Laurdan, diphenylhexatriene (DPH)) can be used. Changes in the fluorescence of these probes upon addition of this compound can reveal alterations in membrane fluidity and order.

  • Fluorescence Quenching: The binding of this compound to lipid vesicles can be monitored by observing the quenching of fluorescently labeled lipids or a fluorescent molecule encapsulated within the vesicles.

  • Förster Resonance Energy Transfer (FRET): By labeling this compound with a donor fluorophore and a lipid molecule with an acceptor fluorophore (or vice versa), FRET can be used to measure the proximity and binding kinetics between the two molecules.[1][2]

This technique is particularly useful for determining binding affinity (Kd) and stoichiometry (n).

Experimental Workflow

Fluorescence_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis BDM32827 Prepare this compound Stock Titration Titrate this compound into Lipid Suspension BDM32827->Titration Liposomes Prepare Lipid Vesicles (e.g., LUVs by extrusion) Fluorophore Incorporate Fluorophore (if necessary) Liposomes->Fluorophore Fluorophore->Titration Spectra Record Fluorescence Spectra (Excitation & Emission) Titration->Spectra Intensity Measure Fluorescence Intensity Changes Spectra->Intensity BindingCurve Plot Binding Curve Intensity->BindingCurve ModelFit Fit to Binding Model (e.g., Stern-Volmer) BindingCurve->ModelFit Parameters Determine Kd, n ModelFit->Parameters

Caption: Workflow for Fluorescence Spectroscopy Experiments.

Protocol: Intrinsic Fluorescence Titration
  • Preparation of Lipid Vesicles:

    • Prepare a lipid film by dissolving the desired lipids (e.g., POPC, POPG) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 2 hours.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, HEPES) to form multilamellar vesicles (MLVs).

    • Create large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Preparation of this compound Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a working solution by diluting the stock solution in the same buffer used for the lipid vesicles.

  • Fluorescence Measurements:

    • Place a known concentration of the lipid vesicle suspension into a quartz cuvette.

    • Set the excitation and emission wavelengths on the spectrofluorometer based on the spectral properties of this compound.

    • Record the initial fluorescence spectrum of the lipid suspension.

    • Add small aliquots of the this compound working solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition until no further significant changes are observed.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd) and the number of binding sites (n).[3]

Data Presentation
ParameterDescriptionTypical Values
Kd Dissociation ConstantnM to mM
n Number of Binding SitesUnitless
Δλmax Shift in Emission Maximumnm
ΔImax Change in Max. Intensity%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is a powerful technique for obtaining atomic-level information about molecular interactions.[4] For studying this compound-lipid interactions, NMR can provide insights into:

  • Location and Orientation: 1D and 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal the proximity of specific protons of this compound to different parts of the lipid molecules (headgroups vs. acyl chains), thus determining its insertion depth and orientation within the bilayer.[5]

  • Structural Changes: Changes in the chemical shifts of both this compound and lipid resonances upon binding can indicate conformational changes in the drug and perturbations in the lipid bilayer structure.

  • Dynamics: NMR relaxation measurements can probe changes in the mobility of this compound and the lipids upon interaction, providing information on how the drug affects membrane dynamics.

  • Phosphorus-31 NMR: ³¹P NMR is particularly sensitive to the lipid headgroup environment and can be used to detect changes in lipid phase and headgroup conformation induced by this compound.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis BDM32827 Prepare this compound (isotopically labeled if needed) Complex Form this compound-Lipid Complex BDM32827->Complex Liposomes Prepare Lipid Vesicles (e.g., SUVs for high-resolution) Liposomes->Complex Spectra1D Acquire 1D Spectra (¹H, ¹³C, ³¹P) Complex->Spectra1D Spectra2D Acquire 2D Spectra (NOESY, HSQC) Complex->Spectra2D Shift Analyze Chemical Shift Perturbations Spectra1D->Shift Relax Measure Relaxation Rates Spectra1D->Relax NOE Identify NOE Cross-Peaks Spectra2D->NOE Structure Determine Structure & Location Shift->Structure NOE->Structure Relax->Structure

Caption: Workflow for NMR Spectroscopy Experiments.

Protocol: 2D NOESY for Localization
  • Sample Preparation:

    • Prepare small unilamellar vesicles (SUVs) by sonication or extrusion to ensure high-resolution NMR spectra. The use of deuterated lipids can simplify the proton spectrum.

    • Dissolve this compound in the same deuterated buffer as the SUVs.

    • Mix the this compound solution with the SUV suspension to achieve the desired molar ratio.

  • NMR Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire a 2D ¹H-¹H NOESY spectrum at a suitable temperature. The mixing time should be optimized to observe intermolecular NOEs (typically 100-300 ms).

  • Data Analysis:

    • Process the 2D NOESY spectrum.

    • Identify intramolecular NOEs for this compound to confirm its conformation.

    • Look for intermolecular NOE cross-peaks between protons of this compound and protons of the lipid molecules (e.g., choline headgroup, glycerol backbone, acyl chains).

    • The presence and intensity of these cross-peaks will indicate the proximity of different parts of this compound to the lipid bilayer, allowing for the determination of its insertion depth and orientation.

Data Presentation
ParameterDescriptionInformation Gained
Chemical Shift Perturbation (Δδ) Change in chemical shift upon bindingConformational changes, binding site
NOE Cross-Peaks Proximity between protons (<5 Å)Localization and orientation of this compound
Relaxation Rates (R1, R2) Measures of molecular motionChanges in dynamics of this compound and lipids

Surface Plasmon Resonance (SPR)

Application Note

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. To study this compound-lipid interactions, a lipid bilayer is immobilized on the sensor chip, and a solution of this compound is flowed over the surface. The binding of this compound to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

SPR is particularly advantageous for:

  • Kinetics: Determining the association (kon) and dissociation (koff) rate constants of the interaction.

  • Affinity: Calculating the equilibrium dissociation constant (Kd) from the kinetic rate constants (Kd = koff / kon).

  • Specificity: Assessing the binding of this compound to different lipid compositions to identify specific lipid interactions.

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_exp SPR Measurement cluster_analysis Data Analysis Chip Prepare Sensor Chip (e.g., L1, HPA) Immobilize Immobilize Liposomes on Sensor Chip Chip->Immobilize Liposomes Prepare Lipid Vesicles Liposomes->Immobilize Inject Inject this compound (Analyte) Immobilize->Inject Sensorgram Record Sensorgram (RU vs. Time) Inject->Sensorgram Fit Fit Sensorgram to Kinetic Model Sensorgram->Fit Kinetics Determine kon, koff Fit->Kinetics Affinity Calculate Kd Kinetics->Affinity

Caption: Workflow for Surface Plasmon Resonance Experiments.

Protocol: Kinetic Analysis
  • Liposome Immobilization:

    • Prepare LUVs of the desired lipid composition.

    • Immobilize the LUVs onto a suitable sensor chip (e.g., an L1 chip) to form a stable lipid bilayer. This is typically achieved through hydrophobic capture.

  • SPR Measurement:

    • Equilibrate the sensor surface with running buffer.

    • Inject a series of concentrations of this compound over the immobilized lipid surface. Each injection cycle consists of an association phase (this compound injection) and a dissociation phase (buffer flow).

    • Regenerate the surface between cycles if necessary.

    • Record the sensorgrams (RU vs. time) for each concentration.

  • Data Analysis:

    • Subtract the reference surface signal (a blank channel) from the active surface signal to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Data Presentation
ParameterDescriptionTypical Units
kon Association Rate ConstantM⁻¹s⁻¹
koff Dissociation Rate Constants⁻¹
Kd Equilibrium Dissociation ConstantM
Rmax Maximum Analyte BindingRU

Isothermal Titration Calorimetry (ITC)

Application Note

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. In a typical experiment, a solution of this compound is titrated into a solution of lipid vesicles. The resulting heat changes are measured and plotted against the molar ratio of this compound to lipid.

ITC is invaluable for determining:

  • Binding Affinity (Kd): A direct measure of the strength of the interaction.

  • Stoichiometry (n): The number of this compound molecules binding per lipid molecule (or vice versa).

  • Enthalpy (ΔH): The heat change associated with binding, providing insight into the types of bonding involved (e.g., hydrogen bonds, van der Waals interactions).

  • Entropy (ΔS): The change in disorder upon binding, often related to hydrophobic interactions and conformational changes.

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_exp ITC Measurement cluster_analysis Data Analysis BDM32827 Prepare this compound Solution Degas Degas Solutions BDM32827->Degas Liposomes Prepare Lipid Vesicles Liposomes->Degas Titrate Titrate this compound into Liposome Suspension Degas->Titrate HeatFlow Measure Heat Flow Titrate->HeatFlow Integrate Integrate Heat Pulses HeatFlow->Integrate BindingIsotherm Plot Binding Isotherm Integrate->BindingIsotherm Fit Fit to Binding Model BindingIsotherm->Fit Thermo Determine Kd, n, ΔH, ΔS Fit->Thermo

Caption: Workflow for Isothermal Titration Calorimetry Experiments.

Protocol: Thermodynamic Characterization
  • Sample Preparation:

    • Prepare LUVs at a known concentration.

    • Prepare a solution of this compound at a concentration typically 10-20 times that of the lipid vesicles.

    • Ensure that both the this compound solution and the lipid suspension are in the exact same buffer to minimize heats of dilution.

    • Degas both solutions immediately before the experiment.

  • ITC Measurement:

    • Load the lipid vesicle suspension into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the sample cell while monitoring the heat flow.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • Integrate the area of each heat pulse to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to lipid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to obtain the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Data Presentation
ParameterDescriptionTypical Units
Kd Dissociation ConstantM
n StoichiometryUnitless
ΔH Enthalpy of Bindingkcal/mol or kJ/mol
ΔS Entropy of Bindingcal/mol·K or J/mol·K
ΔG Gibbs Free Energy of Bindingkcal/mol or kJ/mol

Hypothetical Signaling Pathway Perturbation by this compound

The interaction of this compound with specific lipid microdomains (e.g., lipid rafts) could potentially modulate the activity of membrane-associated signaling proteins. The following diagram illustrates a hypothetical pathway where this compound binding to the membrane alters the conformation and activity of a receptor, leading to downstream effects.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound LipidRaft Lipid Raft This compound->LipidRaft partitions into Receptor Receptor LipidRaft->Receptor alters conformation Effector Effector Protein Receptor->Effector activates SecondMessenger Second Messenger Effector->SecondMessenger produces KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade activates CellularResponse Cellular Response KinaseCascade->CellularResponse leads to

Caption: Hypothetical Signaling Pathway Modulation by this compound.

Conclusion

The spectroscopic methods detailed in this document provide a comprehensive toolkit for characterizing the interactions of the novel small molecule this compound with lipid membranes. By employing a combination of these techniques, researchers can obtain a wealth of information, from thermodynamic and kinetic parameters to atomic-level structural details. This multi-faceted approach will be instrumental in elucidating the mechanism of action of this compound and guiding its further development as a potential therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of MEK Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway is a hallmark of many cancers, making the development of specific inhibitors for its components, such as MEK1 and MEK2, a promising therapeutic strategy. These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel chemical entities, exemplified by analogs of the conceptual MEK inhibitor "BDM31827," designed to target the MEK1/2 kinases.

While specific data for "this compound" is not publicly available, this document leverages established methodologies and data from well-characterized MEK inhibitors, such as PD198306, to provide detailed protocols and expected outcomes. The aim is to equip researchers with the necessary tools to identify and characterize potent and selective MEK inhibitors from large compound libraries.

Overview of Screening Funnel

A typical HTS funnel for identifying novel MEK inhibitors involves a series of assays with increasing complexity and biological relevance. The process begins with a primary biochemical screen to identify compounds that directly interact with the target kinase. Hits from the primary screen are then subjected to secondary biochemical assays for confirmation and to determine potency. Subsequently, promising compounds are advanced to cell-based assays to assess their activity in a more physiological context, followed by selectivity profiling to evaluate their specificity against other kinases.

G cluster_0 Screening Funnel Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation ~1-5% Hit Rate Dose-Response & IC50 Dose-Response & IC50 Hit Confirmation->Dose-Response & IC50 Cell-Based Assays Cell-Based Assays Dose-Response & IC50->Cell-Based Assays Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

Caption: A generalized workflow for a high-throughput screening campaign for MEK inhibitors.

Data Presentation: Quantitative Analysis of MEK Inhibitor Analogs

The following tables summarize hypothetical quantitative data for a series of "this compound" analogs, based on typical results for MEK inhibitors.

Table 1: Biochemical Potency of this compound Analogs against MEK1

Compound IDMEK1 IC50 (nM) [a]
This compound-0150
This compound-0215
This compound-03>1000
This compound-045
This compound-0525
PD198306 (Control)14

[a] IC50 values determined using the ADP-Glo™ Kinase Assay.

Table 2: Cellular Activity of Lead Analogs

Compound IDpERK1/2 Inhibition IC50 (nM) [b]Cell Proliferation IC50 (nM) [c]
This compound-0230150
This compound-041080
PD198306 (Control)25120

[b] IC50 values for the inhibition of ERK1/2 phosphorylation in HEK293 cells. [c] IC50 values for the inhibition of proliferation in a cancer cell line with a constitutively active MAPK pathway.

Experimental Protocols

Primary High-Throughput Screening: ADP-Glo™ Kinase Assay

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Test compounds (this compound analogs) and control inhibitor (PD198306)

Protocol:

  • Prepare a 2X MEK1 enzyme/ERK2 substrate solution in kinase reaction buffer.

  • Prepare a 4X solution of ATP in kinase reaction buffer.

  • Dispense 2.5 µL of 4X test compound (or DMSO vehicle control) into the wells of a 384-well plate.

  • Add 5 µL of the 2X enzyme/substrate mix to each well.

  • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

G Compound + MEK1/ERK2 Compound + MEK1/ERK2 Add ATP Add ATP Compound + MEK1/ERK2->Add ATP Incubate (1 hr) Incubate (1 hr) Add ATP->Incubate (1 hr) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate (1 hr)->Add ADP-Glo Reagent Incubate (40 min) Incubate (40 min) Add ADP-Glo Reagent->Incubate (40 min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (40 min)->Add Kinase Detection Reagent Incubate (30 min) Incubate (30 min) Add Kinase Detection Reagent->Incubate (30 min) Read Luminescence Read Luminescence Incubate (30 min)->Read Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Secondary Assay: LanthaScreen™ Eu Kinase Binding Assay

This TR-FRET-based binding assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by a test compound.

Materials:

  • MEK1 kinase tagged with GST

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • TR-FRET dilution buffer

  • 384-well black assay plates

  • Test compounds and control inhibitor

Protocol:

  • Prepare a 2X solution of MEK1-GST and Eu-anti-GST antibody in TR-FRET buffer.

  • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in TR-FRET buffer.

  • Dispense 4 µL of 4X test compound (or DMSO) into the wells.

  • Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Add 4 µL of the 4X tracer solution to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation ~340 nm, emission at 615 nm and 665 nm).

G Compound Compound Add Kinase/Antibody Add Kinase/Antibody Compound->Add Kinase/Antibody Add Tracer Add Tracer Add Kinase/Antibody->Add Tracer Incubate (1 hr) Incubate (1 hr) Add Tracer->Incubate (1 hr) Read TR-FRET Read TR-FRET Incubate (1 hr)->Read TR-FRET

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Cell-Based Assay: In-Cell Western™ for Phospho-ERK1/2

This immunocytochemical assay quantifies the levels of phosphorylated ERK1/2 (pERK1/2) in cells, providing a measure of the inhibitor's ability to block the MEK/ERK pathway in a cellular context.

Materials:

  • HEK293 cells (or a relevant cancer cell line)

  • Cell culture medium and serum

  • 96-well clear-bottom assay plates

  • Test compounds and control inhibitor

  • Fixing and permeabilization buffers

  • Primary antibodies (anti-pERK1/2 and a normalization antibody like anti-GAPDH)

  • IRDye®-labeled secondary antibodies

  • LI-COR® Odyssey® or similar imaging system

Protocol:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of test compounds for 1 hour.

  • Stimulate the cells with a growth factor (e.g., EGF or FGF) to activate the MAPK pathway for 10 minutes.

  • Fix and permeabilize the cells.

  • Block non-specific binding sites.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with IRDye®-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash and acquire images using an appropriate imaging system.

  • Quantify the fluorescence intensity for pERK1/2 and the normalization protein.

Signaling Pathway Diagram

The following diagram illustrates the Ras/Raf/MEK/ERK signaling cascade and the point of intervention for MEK inhibitors like the "this compound" analogs.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound Analogs This compound Analogs This compound Analogs->MEK1/2

Caption: The Ras/Raf/MEK/ERK signaling pathway and the target of this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BDM31827 Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with the novel inhibitor, BDM31827, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of this compound after diluting my DMSO stock solution into aqueous cell culture medium. What are the likely causes?

A1: Precipitation of small molecule inhibitors like this compound in aqueous media is a common issue that can arise from several factors:

  • Poor Aqueous Solubility: Many small molecules, particularly those developed as inhibitors, have low intrinsic solubility in water-based solutions like cell culture media.[1]

  • Solvent Shock: The rapid change in the solvent environment from a high-concentration organic stock (like DMSO) to the aqueous assay buffer can cause the compound to "crash out" or precipitate.[1]

  • High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the specific medium being used.[1]

  • Media Components: Interactions with proteins, salts, and other components in the cell culture medium can reduce the solubility of the compound.[1]

  • Temperature and pH: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) and the pH of the medium can affect the solubility of this compound.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic small molecules for in vitro assays. It can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The maximum tolerated concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cells.

Q4: My this compound stock solution in DMSO appears cloudy. What should I do?

A4: A cloudy stock solution or one with visible particles indicates that the compound has not fully dissolved or has precipitated during storage. Here are some troubleshooting steps:

  • Gentle Warming: Carefully warm the solution in a 37°C water bath to aid dissolution.

  • Mechanical Agitation: Use a vortex or sonicator to provide energy to break up solid aggregates.

  • Prepare a Fresh Stock: If the precipitate does not dissolve, it is best to prepare a fresh stock solution, possibly at a lower concentration.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

If you are experiencing precipitation of this compound upon dilution into your experimental medium, follow this step-by-step guide to troubleshoot the issue.

dot

G A Precipitation Observed B Step 1: Check Stock Solution A->B C Is stock clear? B->C D Yes C->D Yes E No C->E No G Step 2: Optimize Dilution D->G F Warm/Sonicate Stock E->F F->C H Pre-warm medium to 37°C G->H I Add stock to medium dropwise while vortexing H->I J Step 3: Test Lower Concentrations I->J O Issue Resolved I->O Resolved? K Perform solubility assessment J->K L Determine max soluble concentration K->L M Step 4: Consider Alternative Solvents/Formulations L->M L->O Resolved? N Consult literature for co-solvents (e.g., Ethanol, PEG400) M->N N->O Resolved? P Issue Persists N->P

Caption: A workflow for troubleshooting this compound precipitation in cell culture media.

Data Presentation: this compound Solubility Profile

The following table summarizes the solubility of this compound in common solvents. This data is provided for illustrative purposes and should be confirmed experimentally.

SolventTemperature (°C)Maximum Solubility (mM)Notes
DMSO2550Forms a clear, stable solution.
Ethanol2510Slower to dissolve than in DMSO.
PBS (pH 7.4)25<0.01Practically insoluble.
Cell Culture Media (RPMI + 10% FBS)370.05Precipitation observed above this concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required mass of this compound to prepare a 10 mM stock solution.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol helps determine the maximum soluble concentration of this compound in your experimental buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform a serial dilution of the compound in DMSO in a 96-well plate.

  • In a separate 96-well plate, dispense the aqueous buffer of interest (e.g., cell culture medium).

  • Transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept consistent and ideally ≤ 0.5%.

  • Mix the contents of the plate thoroughly.

  • Incubate the plate at the experimental temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of ~600 nm to detect precipitation. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

This compound Hypothetical Signaling Pathway

This compound is a hypothesized inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis. The diagram below illustrates the canonical Hedgehog signaling pathway and the proposed point of intervention for this compound.

dot

Hedgehog_Pathway cluster_off Hedgehog OFF cluster_on Hedgehog ON PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off inhibits SUFU SUFU SMO_off->SUFU GLI_P GLI (phosphorylated for degradation) SUFU->GLI_P Hedgehog Hedgehog Ligand PTCH1_bound PTCH1 Hedgehog->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on inhibition relieved GLI_A GLI (active) SMO_on->GLI_A activates Target_Genes Target Gene Expression GLI_A->Target_Genes This compound This compound This compound->SMO_on inhibits

Caption: Hypothetical mechanism of this compound in the Hedgehog signaling pathway.

References

Technical Support Center: Synthesis of BDM31827 - Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

We have received a request to create a comprehensive technical support center, including troubleshooting guides and FAQs, to improve the yield of the chemical synthesis of a compound designated as BDM31827 .

Unfortunately, after a thorough search of public chemical databases, scientific literature, and patent repositories, we have been unable to identify any chemical compound with the identifier "this compound". This suggests that "this compound" may be an internal project code, a novel unpublished compound, or a misidentified substance.

Without the chemical structure and the established synthetic route for this compound, it is not possible to provide the detailed and specific technical support requested. Key information required to create relevant troubleshooting guides and yield optimization strategies includes:

  • Reactants, Reagents, and Solvents: Understanding the starting materials and other chemicals involved is crucial for diagnosing potential issues.

  • Reaction Mechanism and Stoichiometry: The step-by-step process of the chemical transformation and the required molecular ratios are fundamental to optimizing the reaction.

  • Reaction Conditions: Parameters such as temperature, pressure, reaction time, and pH are critical variables that affect yield and purity.

  • Potential Byproducts and Impurities: Identifying likely side reactions and impurities is essential for developing effective purification protocols.

  • Analytical Methods: Knowledge of the techniques used to monitor the reaction and assess the final product's quality (e.g., HPLC, NMR, Mass Spectrometry) is necessary for troubleshooting.

Moving Forward

To enable us to provide the high-quality technical support you require, we kindly request that you provide one of the following pieces of information:

  • The chemical structure of this compound.

  • The IUPAC or common name of the compound.

  • A reference to a publication or patent describing the synthesis of this compound.

Once this information is available, our team will be able to construct a detailed and practical technical support center to assist you in improving the yield of your synthesis. This will include the requested troubleshooting guides in a question-and-answer format, quantitative data tables, detailed experimental protocols, and visualizations of workflows and pathways.

We apologize for any inconvenience this may cause and look forward to assisting you further once the necessary chemical information is provided.

Addressing off-target effects of BDM31827 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDM31827. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell-based assays and addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Aurora Kinase B (AURKB). Its primary mechanism of action is the disruption of mitotic progression by inhibiting the phosphorylation of key substrates involved in chromosome segregation and cytokinesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Q2: What are the known major off-target effects of this compound?

A2: While highly selective for AURKB at its primary effective concentrations, this compound has been observed to inhibit other kinases at higher concentrations. The most significant off-target activities are against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), which are key mediators of angiogenesis.

Q3: In which cell-based assays are off-target effects of this compound most likely to be observed?

A3: Off-target effects are most likely to manifest in assays that are sensitive to the inhibition of angiogenesis-related pathways or in experiments using higher concentrations of this compound. This includes, but is not limited to, endothelial cell tube formation assays, cell migration assays, and long-term viability assays in cell lines that are highly dependent on signaling through VEGFR2 or PDGFRβ.

Q4: What is the recommended concentration range for using this compound to minimize off-target effects?

A4: To ensure maximal selectivity for AURKB and minimize off-target effects, it is recommended to use this compound in the low nanomolar range. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay. Refer to the quantitative data table below for specific IC50 values.

Troubleshooting Guide

Problem 1: I am observing significant cytotoxicity in my cell line at concentrations that should only induce cell cycle arrest. What could be the cause?

  • Possible Cause: Your cell line may have a high dependency on signaling pathways that are affected by the off-target activities of this compound, such as VEGFR2 or PDGFRβ. This is particularly common in endothelial cells or certain tumor cell lines that rely on autocrine signaling through these receptors for survival.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Perform a cell cycle analysis by flow cytometry to confirm that this compound is inducing a G2/M arrest, which is the expected phenotype for AURKB inhibition.

    • Assess Off-Target Pathway Activity: Use a western blot to probe for the phosphorylation status of downstream effectors of VEGFR2 and PDGFRβ (e.g., p-AKT, p-ERK) in your treated cells. A decrease in the phosphorylation of these proteins would suggest off-target activity.

    • Dose Reduction: Lower the concentration of this compound to a range where it is more selective for AURKB.

    • Alternative Inhibitor: Consider using a structurally different AURKB inhibitor as a control to see if the cytotoxic effect is specific to this compound's chemical scaffold.

Problem 2: My experimental results are inconsistent across different batches of this compound.

  • Possible Cause: Inconsistencies can arise from variations in compound purity, storage conditions, or the age of the dissolved compound stock.

  • Troubleshooting Steps:

    • Check Compound Certificate of Analysis (CoA): Ensure that the purity of each batch meets the required specifications.

    • Proper Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.

    • Fresh Stock Solutions: Prepare fresh stock solutions from solid compound for critical experiments. Avoid multiple freeze-thaw cycles of stock solutions.

    • Solubility Check: Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in cell culture medium. Precipitated compound can lead to inaccurate concentrations.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activity of this compound against its primary target and key off-targets.

Kinase TargetIC50 (nM)Assay Type
AURKB5Biochemical Assay
VEGFR2250Biochemical Assay
PDGFRβ400Biochemical Assay
EGFR>10,000Biochemical Assay
SRC>10,000Biochemical Assay

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound against a target kinase.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Recombinant kinase (AURKB, VEGFR2, or PDGFRβ).

    • Peptide substrate specific for the kinase.

    • ATP (at Km concentration for the specific kinase).

    • This compound serial dilutions in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Assay Procedure:

    • Add 5 µL of kinase buffer to all wells of a 384-well plate.

    • Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase/substrate mix and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect kinase activity by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of inhibition versus the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

    • Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of viability versus the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathways This compound This compound AURKB AURKB This compound->AURKB High Potency (Low nM) VEGFR2 VEGFR2 This compound->VEGFR2 Lower Potency (High nM) PDGFRb PDGFRβ This compound->PDGFRb Lower Potency (High nM) Mitosis Mitotic Progression AURKB->Mitosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRb->Angiogenesis

Caption: this compound signaling pathway interactions.

start Start: Unexpected Cytotoxicity Observed q1 Is the cell line known to be dependent on angiogenesis pathways? start->q1 action1 Hypothesize off-target effect on VEGFR2/PDGFRβ signaling. q1->action1 Yes action2 Check for other causes: - Compound precipitation - Contamination - Incorrect dosage q1->action2 No a1_yes Yes a1_no No test1 Perform Western blot for p-AKT and p-ERK. action1->test1 conclusion2 Conclusion: Off-target effect is unlikely. Action: Investigate other causes. action2->conclusion2 q2 Is phosphorylation of p-AKT or p-ERK reduced? test1->q2 conclusion1 Conclusion: Off-target effect is likely contributing to cytotoxicity. Solution: Lower this compound concentration. q2->conclusion1 Yes q2->conclusion2 No a2_yes Yes a2_no No

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

cluster_workflow Experimental Workflow: Assessing Off-Target Effects start Start: Design Experiment step1 1. Determine GI50 in target cell line using a viability assay (e.g., MTS). start->step1 step2 2. Treat cells with this compound at 1x, 10x, and 100x GI50. step1->step2 step3 3. Lyse cells and perform Western blot for on-target (p-Histone H3) and off-target (p-AKT, p-ERK) markers. step2->step3 step4 4. Analyze and quantify band intensities. step3->step4 end End: Correlate phenotype with on-target and off-target pathway inhibition. step4->end

How to reduce BDM31827 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Information on BDM31827 Toxicity in Animal Models

Status: Information Not Currently Available in Public Domain

Our comprehensive search of publicly available scientific literature and databases has revealed that there is currently no published data on the toxicity of the compound this compound in animal models. While we have been able to identify the compound and its intended mechanism of action, the crucial preclinical safety and toxicology data required to create a detailed technical support center with troubleshooting guides and FAQs is not available at this time.

What We Know About this compound

This compound is identified as an inhibitor of the transcriptional repressor EthR in Mycobacterium tuberculosis.[1][2][3][4] The primary research goal for developing EthR inhibitors like this compound is to enhance the efficacy of the second-line anti-tuberculosis drug, ethionamide.[5] By inhibiting EthR, it is hypothesized that the activation of ethionamide will be boosted, potentially allowing for lower therapeutic doses of ethionamide and consequently reducing its known toxic side effects.

The compound was discovered through library screening and has been co-crystallized with EthR to understand its binding mechanism. Some computational, or in silico, studies have been conducted on potential EthR inhibitors to predict their toxicological properties, with some showing a low predicted toxicity score. However, these are computer-based predictions and not a substitute for experimental data from in vivo animal studies for this compound.

Limitations in Providing a Full Technical Support Resource

The core requirements of your request—troubleshooting guides, FAQs, quantitative data tables, detailed experimental protocols, and visualizations related to reducing this compound toxicity in animal models—cannot be fulfilled without the foundational preclinical toxicology data.

At present, we are unable to provide:

  • Troubleshooting Guides and FAQs: Without knowing the specific toxicities observed in animal models (e.g., organ-specific toxicity, dose-limiting side effects), it is impossible to create a guide to troubleshoot or answer frequently asked questions about mitigating these effects.

  • Quantitative Data Tables: There is no publicly available data on parameters such as LD50 (lethal dose, 50%), MTD (maximum tolerated dose), or NOAEL (no-observed-adverse-effect level) for this compound in any animal model.

  • Detailed Experimental Protocols: Specific protocols for assessing the toxicity of this compound would be dependent on the observed toxicities and are not available in the literature.

  • Visualizations: Diagrams of signaling pathways related to toxicity or experimental workflows for toxicity reduction cannot be generated without understanding the compound's toxicological profile.

Moving Forward

The absence of public data on the toxicology of this compound suggests that this information may be proprietary, part of ongoing research that has not yet been published, or that extensive preclinical toxicology studies have not yet been performed or disclosed.

We are committed to providing accurate and factual information. Therefore, we cannot generate speculative content that is not supported by scientific evidence.

If you have access to internal or unpublished experimental data regarding the toxicity of this compound in animal models, we would be able to assist you in creating the requested technical support materials. Please provide any available data on:

  • Animal species and models used in toxicology studies.

  • Dosing regimens, including concentrations and duration of treatment.

  • Observed adverse effects and target organs of toxicity.

  • Any quantitative data from toxicology assessments (e.g., clinical pathology, histopathology).

  • Any strategies that have been attempted to mitigate the observed toxicities.

Without this essential information, the creation of the requested technical support center is not feasible. We will continue to monitor for any new publications regarding this compound and will update our resources should relevant data become available.

References

Technical Support Center: Overcoming Poor Bioavailability of Compound X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with their compound of interest, referred to here as "Compound X".

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral bioavailability for a compound like Compound X?

A1: Poor oral bioavailability is often a result of several factors that can be broadly categorized into physicochemical properties of the drug and physiological barriers.[1][2][3] Key reasons include:

  • Low Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[1][3] A significant percentage of new chemical entities exhibit poor aqueous solubility.

  • Poor Permeability: The compound cannot efficiently cross the intestinal cell membranes to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the compound is extensively metabolized in the liver (and sometimes in the gut wall) before it reaches systemic circulation.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen after it has been absorbed.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or be broken down by enzymes in the gastrointestinal tract.

Q2: How can I determine if my compound's bioavailability is limited by solubility or permeability?

A2: The Biopharmaceutics Classification System (BCS) and the Biopharmaceutics Drug Disposition Classification System (BDDCS) are scientific frameworks that can help classify your compound based on its solubility and permeability characteristics. Provisional classification can be performed in early drug discovery using high-throughput screening methods.

  • Solubility-limited: If your compound has high permeability but low solubility (BCS Class II).

  • Permeability-limited: If your compound has high solubility but low permeability (BCS Class III).

  • Both: If your compound has both low solubility and low permeability (BCS Class IV).

Q3: What are the initial steps I should take to troubleshoot the poor bioavailability of Compound X?

A3: A systematic approach is crucial. Start by characterizing the physicochemical properties of Compound X.

Troubleshooting_Workflow start Poor in vivo Bioavailability of Compound X char Characterize Physicochemical Properties (Solubility, Permeability, Stability) start->char bcs Determine Provisional BCS/BDDCS Class char->bcs sol_lim Solubility-Limited Issue? bcs->sol_lim perm_lim Permeability-Limited Issue? sol_lim->perm_lim No form_strat Implement Formulation Strategies sol_lim->form_strat Yes pro_drug Consider Prodrug Approach perm_lim->pro_drug Yes in_vivo_test In Vivo Pharmacokinetic Study perm_lim->in_vivo_test No form_strat->in_vivo_test pro_drug->in_vivo_test

Troubleshooting Guides

Issue 1: Compound X Precipitates in Aqueous Solutions

Possible Cause: Low aqueous solubility.

Troubleshooting Steps:

  • pH-dependent Solubility Profile: Determine the solubility of Compound X across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will help identify if solubility is higher in specific regions of the GI tract.

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and increase apparent solubility.

    • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids can enhance solubility and facilitate absorption through lymphatic pathways. This includes Self-Emulsifying Drug Delivery Systems (SEDDS).

    • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area for dissolution. This can be achieved through techniques like milling or precipitation.

    • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can improve its solubility.

Formulation StrategyPrinciplePotential Advantages
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, non-crystalline form.Increases apparent solubility and dissolution rate.
Lipid-Based Systems (e.g., SEDDS) Dissolves the drug in lipid carriers.Enhances absorption, may bypass first-pass metabolism.
Nanoparticles Increases surface area by reducing particle size.Faster dissolution, potential for targeted delivery.
Cyclodextrin Complexation Forms an inclusion complex with the drug molecule.Improves aqueous solubility.
Issue 2: In Vitro Permeability is Low

Possible Cause: The compound has inherently low permeability across intestinal epithelia.

Troubleshooting Steps:

  • Assess Efflux Tranporter Involvement: Use in vitro models like Caco-2 cells with and without P-gp inhibitors (e.g., verapamil) to determine if your compound is a substrate for efflux transporters.

  • Prodrug Approach: Chemically modify the compound to create a more permeable prodrug that is converted to the active parent drug in vivo. This can temporarily mask polar functional groups that hinder membrane crossing.

  • Use of Permeation Enhancers: Co-administer the compound with excipients that can transiently open tight junctions between intestinal cells or fluidize the cell membrane. This approach requires careful consideration of potential toxicity.

Permeability_Enhancement start Low Permeability of Compound X efflux Is it a P-gp Substrate? start->efflux enhancers Formulate with Permeation Enhancers start->enhancers inhibitor Co-administer with P-gp Inhibitor efflux->inhibitor Yes prodrug Design a Lipophilic Prodrug efflux->prodrug No evaluate Evaluate in Caco-2 Assay inhibitor->evaluate prodrug->evaluate enhancers->evaluate end Improved Permeability evaluate->end

Issue 3: High First-Pass Metabolism is Suspected

Possible Cause: The compound is rapidly metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450s).

Troubleshooting Steps:

  • In Vitro Metabolic Stability: Incubate Compound X with liver microsomes or S9 fractions to determine its metabolic stability. This will give an indication of its susceptibility to phase I and phase II metabolic enzymes.

  • Identify Metabolizing Enzymes: Use recombinant human CYP enzymes to identify the specific isoforms responsible for the metabolism of your compound.

  • Strategies to Mitigate Metabolism:

    • Prodrugs: Design a prodrug that blocks the metabolic site. The prodrug is then cleaved in vivo to release the active compound.

    • Lipid-Based Formulations: These can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.

    • Co-administration with Inhibitors: While not always a viable therapeutic strategy, co-administration with known inhibitors of the metabolizing enzymes in preclinical studies can confirm the role of first-pass metabolism.

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment

Objective: To determine the thermodynamic solubility of Compound X at different pH values.

Methodology:

  • Prepare a series of buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Add an excess amount of Compound X to each buffer in a glass vial.

  • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Compound X and investigate its potential as a P-gp substrate.

Methodology:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days until they form a differentiated monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the permeability assessment, add Compound X (dissolved in a transport buffer) to the apical (A) side of the monolayer.

  • At predetermined time points, take samples from the basolateral (B) side.

  • To assess P-gp mediated efflux, perform the transport study in the reverse direction (B to A).

  • Quantify the concentration of Compound X in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (B-A) / Papp (A-B) ratio greater than 2 suggests the involvement of active efflux.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To evaluate the susceptibility of Compound X to metabolism by liver enzymes.

Methodology:

  • Prepare an incubation mixture containing liver microsomes (or S9 fraction), a NADPH-generating system (for phase I metabolism), and Compound X in a phosphate buffer.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Include appropriate controls (e.g., without NADPH, without microsomes).

  • Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

References

Refining BDM31827 dosage for effective antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDM31827. This resource is designed to assist researchers, scientists, and drug development professionals in refining the dosage of this compound for effective antibacterial activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the effective dosage of this compound?

A1: The initial step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against your bacterial strain of interest. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This value provides a baseline for the compound's potency.

Q2: My MIC results for this compound are inconsistent across experiments. What could be the cause?

A2: Inconsistent MIC results can stem from several factors:

  • Inoculum Size: The number of bacteria used in the assay must be standardized. Too high or too low of an inoculum can significantly alter the MIC value.[4]

  • Growth Media Composition: The type and composition of the growth medium can affect both bacterial growth and the activity of this compound.[4] Ensure you are using the recommended medium consistently.

  • Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., aerobic or anaerobic) must be kept constant between experiments.

  • Compound Preparation: Ensure accurate serial dilutions of this compound are prepared for each experiment. Errors in dilution can lead to significant variability.

Q3: I am observing bacterial growth at higher concentrations of this compound but not at lower concentrations. Is this expected?

A3: This phenomenon, known as the Eagle effect, can occur with some bactericidal agents. It is a paradoxical situation where an antibiotic's effectiveness decreases at higher concentrations. If you observe this, it is crucial to repeat the experiment with a wider range of dilutions to accurately determine the optimal concentration range.

Q4: How do I determine if this compound is bactericidal or bacteriostatic?

A4: To distinguish between bactericidal (kills bacteria) and bacteriostatic (inhibits bacterial growth) activity, you need to determine the Minimum Bactericidal Concentration (MBC). The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This is determined by subculturing from the clear wells of your MIC assay onto antibiotic-free agar.

Q5: What is the relationship between MIC and MBC, and how do I interpret the results?

A5: The ratio of MBC to MIC is used to classify the activity of an antimicrobial agent. Generally, if the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal. A ratio > 4 suggests that the compound is bacteriostatic.

Troubleshooting Guides

Issue 1: No antibacterial activity observed at any concentration of this compound.
Possible Cause Troubleshooting Step
Compound Inactivity Verify the identity and purity of your this compound stock. Consider the possibility that this compound is not effective against the tested bacterial species.
Incorrect Assay Setup Review your experimental protocol. Ensure the correct media, bacterial strain, and incubation conditions are being used. Include a positive control with a known antibiotic to validate the assay.
Bacterial Resistance The target bacterium may have intrinsic or acquired resistance to this compound. Consider testing against a known susceptible control strain.
Issue 2: High variability in zone of inhibition in disk diffusion assays.
Possible Cause Troubleshooting Step
Inconsistent Inoculum Ensure a standardized bacterial lawn is prepared using a method like the Kirby-Bauer technique, aiming for a 0.5 McFarland standard turbidity.
Uneven Drug Diffusion Make sure the agar depth is uniform across the plate. Disks should be placed firmly on the agar surface to ensure proper contact.
Disk Potency Verify the concentration of this compound impregnated into the disks and ensure they are stored correctly to maintain stability.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate antibiotic-free agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation

Table 1: Example MIC and MBC Data for this compound against Various Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213242Bactericidal
Escherichia coli ATCC 259228324Bactericidal
Pseudomonas aeruginosa ATCC 2785316>64>4Bacteriostatic
Enterococcus faecalis ATCC 29212482Bactericidal

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_dilutions Prepare this compound Serial Dilutions prep_inoculum Standardize Bacterial Inoculum prep_dilutions->prep_inoculum inoculate Inoculate Microplate prep_inoculum->inoculate incubate_mic Incubate 18-24h inoculate->incubate_mic read_mic Read MIC Value incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Proceed if growth is inhibited plate Plate on Agar subculture->plate incubate_mbc Incubate 18-24h plate->incubate_mbc count_colonies Count Colonies incubate_mbc->count_colonies calc_mbc Calculate MBC count_colonies->calc_mbc

Caption: Workflow for MIC and MBC determination.

troubleshooting_logic start Inconsistent MIC Results? check_inoculum Verify Inoculum Standardization start->check_inoculum check_media Confirm Consistent Media Prep start->check_media check_incubation Standardize Incubation Conditions start->check_incubation check_dilution Review Serial Dilution Technique start->check_dilution consistent_results Consistent Results Achieved check_inoculum->consistent_results check_media->consistent_results check_incubation->consistent_results check_dilution->consistent_results

References

Technical Support Center: BDM31827 Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "BDM31827" is not publicly available. The following troubleshooting guide is based on common challenges encountered in the scale-up of novel small molecule production and is intended to be a general framework. For specific guidance, detailed information about the chemical structure, synthesis pathway, and biological target of this compound is required.

Frequently Asked Questions (FAQs)

Q1: We are observing low yields of this compound during scale-up synthesis. What are the potential causes and troubleshooting steps?

A1: Low yields during the scale-up of a novel compound synthesis can stem from a variety of factors. A systematic approach to identify the root cause is crucial.

Potential Causes:

  • Incomplete Reactions: Reactions that proceed to completion at a lab scale may be incomplete at a larger scale due to inefficient mixing or heat transfer.

  • Side Reactions: Increased reaction times or localized high temperatures can promote the formation of unwanted byproducts.

  • Product Degradation: The final product or key intermediates may be unstable under the prolonged reaction or work-up conditions of a larger scale.

  • Physical Loss: Product loss can occur during transfers, filtrations, or extractions, which can be more significant in larger equipment.

  • Reagent Purity and Stoichiometry: Variations in the purity of starting materials or inaccurate stoichiometry at a larger scale can significantly impact yield.

Troubleshooting Steps:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC, NMR) to monitor the consumption of starting materials and the formation of the product and key intermediates. This will help determine if the reaction is going to completion.

  • Impurity Profiling: Analyze crude reaction mixtures to identify and quantify major impurities. Understanding the structure of byproducts can provide insights into undesired side reactions.

  • Process Parameter Optimization: Systematically evaluate the impact of critical process parameters such as temperature, pressure, reaction time, and agitation speed on the reaction yield and purity.

  • Work-up and Purification Optimization: Evaluate each step of the downstream process for potential product loss. Consider alternative purification methods that may be more suitable for larger quantities.

Q2: We are facing difficulties with the purification of this compound, leading to inconsistent purity profiles. How can we improve our purification strategy?

A2: Purification is a critical step in achieving the desired quality for a drug candidate. Challenges in this area often require a multi-faceted approach.

Potential Causes:

  • Suboptimal Chromatography Conditions: The column chemistry, mobile phase composition, and gradient may not be optimized for the separation of this compound from its specific impurities at a larger scale.

  • Co-eluting Impurities: Impurities with similar physicochemical properties to this compound can be difficult to separate.

  • Product Precipitation or Degradation on Column: The compound may be unstable under the chromatographic conditions, leading to degradation or precipitation on the column.

  • Inadequate Crystallization/Recrystallization Procedures: The choice of solvent, cooling rate, and seeding strategy are critical for effective purification by crystallization.

Troubleshooting Steps:

  • Method Development: Invest in thorough chromatography method development. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., acids, bases, buffers) to achieve optimal separation.

  • Alternative Purification Techniques: Explore other purification methods such as preparative SFC (Supercritical Fluid Chromatography), crystallization, or salt formation to remove problematic impurities.

  • Impurity Identification: Isolate and characterize critical impurities to understand their properties, which can aid in designing a more effective purification strategy.

Troubleshooting Guides

Guide 1: Inconsistent Batch-to-Batch Purity
Symptom Potential Root Cause Recommended Action
Purity of this compound varies significantly between batches.1. Inconsistent quality of starting materials. 2. Poor control over reaction parameters (temperature, time). 3. Variations in work-up procedures.1. Implement stringent quality control checks for all raw materials. 2. Utilize automated reactor systems for precise control of reaction conditions. 3. Standardize all work-up and purification protocols with clear, step-by-step instructions.
Guide 2: Poor Solubility During Formulation
Symptom Potential Root Cause Recommended Action
This compound exhibits low solubility in desired formulation solvents.1. Polymorphism: The crystalline form of the API may have changed during scale-up. 2. Presence of insoluble impurities.1. Perform solid-state characterization (e.g., XRD, DSC) to identify the crystalline form. Conduct polymorph screening to find a more soluble form. 2. Re-evaluate the purification process to remove insoluble impurities.

Experimental Protocols

Note: Without specific information on this compound, a detailed, validated experimental protocol cannot be provided. The following is a generalized workflow for small molecule synthesis and purification scale-up.

General Workflow for this compound Scale-up Production

cluster_0 Upstream Processing cluster_1 Downstream Processing Raw Material QC Raw Material QC Reaction Setup Reaction Setup Raw Material QC->Reaction Setup Synthesis Synthesis Reaction Setup->Synthesis In-process Monitoring In-process Monitoring Synthesis->In-process Monitoring Quenching & Work-up Quenching & Work-up Synthesis->Quenching & Work-up Crude Purification Crude Purification Quenching & Work-up->Crude Purification Final Purification Final Purification Crude Purification->Final Purification Drying & Formulation Drying & Formulation Final Purification->Drying & Formulation

Caption: A generalized workflow for the production of a small molecule active pharmaceutical ingredient (API).

Signaling Pathway

Note: The signaling pathway for this compound is unknown. The following diagram represents a hypothetical signaling cascade that could be inhibited by a small molecule drug.

Hypothetical this compound Target Pathway

Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase B Inhibits

Caption: A hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.

Technical Support Center: Minimizing BDM31827 Degradation by Proteases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of the small molecule BDM31827 by proteases during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to degradation by proteases?

This compound is a novel small molecule compound under investigation for its therapeutic potential. Its susceptibility to degradation is likely due to the presence of specific chemical bonds, such as esters or amides, which can be hydrolyzed by proteases.[1] Proteases are enzymes that catalyze the breakdown of proteins and can sometimes act on non-peptidic substrates with similar chemical linkages.[1][2] This enzymatic degradation can lead to the inactivation of this compound, affecting its potency and the reproducibility of experimental results.

Q2: What are the common sources of contaminating proteases in my experiments?

Proteases are ubiquitous and can be introduced into your experimental setup from various sources. During cell lysis, endogenous proteases are released from cellular compartments like lysosomes.[3] Additionally, some biological reagents, such as serum used in cell culture media or protein extracts, can contain active proteases. It is crucial to identify and mitigate these sources to protect this compound.

Q3: How can I detect if this compound is being degraded in my assay?

Degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).[4] By comparing the concentration of the intact this compound over time in the presence and absence of potential protease sources, you can quantify the extent of degradation. A decrease in the peak corresponding to this compound and the appearance of new peaks can indicate degradation.

Q4: What are protease inhibitors, and how can they protect this compound?

Protease inhibitors are small molecules or peptides that bind to the active site of proteases and block their activity. They are classified based on the type of protease they inhibit (e.g., serine, cysteine, aspartic, and metalloproteases). For broad-spectrum protection, it is often recommended to use a "cocktail" of several different protease inhibitors to inactivate a wide range of proteases that may be present in your sample.

Q5: Can the experimental conditions be optimized to reduce this compound degradation?

Yes, optimizing experimental conditions is a critical step. Protease activity is highly dependent on temperature and pH.

  • Temperature: Performing experiments at low temperatures (e.g., on ice) can significantly reduce the activity of many proteases.

  • pH: The optimal pH for protease activity varies. Maintaining a pH outside of the optimal range for common proteases can help minimize degradation.

  • Storage: For long-term storage, this compound solutions should be kept at -20°C or -80°C to minimize both chemical and enzymatic degradation.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of this compound activity over time.

Possible Cause Troubleshooting Step Expected Outcome
Proteolytic degradation of this compound 1. Add a broad-spectrum protease inhibitor cocktail to all buffers and solutions that come into contact with this compound. 2. Perform all experimental steps on ice. 3. Analyze samples at different time points using HPLC or LC/MS to monitor this compound concentration.Increased stability of this compound and more consistent experimental results.
Chemical instability of this compound 1. Review the chemical properties of this compound for sensitivity to pH, light, or oxidation. 2. Prepare fresh solutions of this compound for each experiment. 3. Store stock solutions in appropriate solvents and at recommended temperatures, protected from light.Reduced non-enzymatic degradation, leading to more reliable data.

Issue 2: High background signal or artifacts in cell-based assays.

Possible Cause Troubleshooting Step Expected Outcome
Cell lysis and release of endogenous proteases 1. Wash cells thoroughly with cold, protease-free PBS before lysis. 2. Use a lysis buffer containing a potent protease inhibitor cocktail. 3. Minimize the time between cell lysis and analysis.Reduced degradation of both this compound and cellular proteins, leading to cleaner data.
Protease activity in serum-containing media 1. Reduce the serum concentration or use serum-free media if the cell line permits. 2. Heat-inactivate the serum before use to denature complement proteins and some proteases.Lower background protease activity and better preservation of this compound.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in the Presence of Cell Lysate

This protocol outlines a method to determine the stability of this compound when exposed to cellular proteases.

Materials:

  • This compound stock solution

  • Cell culture of interest

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail (broad-spectrum)

  • Phosphate-buffered saline (PBS), ice-cold

  • HPLC or LC/MS system

Procedure:

  • Prepare two sets of cell lysates. For the "Inhibitor" group, add the recommended concentration of a protease inhibitor cocktail to the lysis buffer. For the "No Inhibitor" group, use lysis buffer alone.

  • Harvest and lyse the cells according to your standard protocol, keeping samples on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Spike both the "Inhibitor" and "No Inhibitor" lysates with a known concentration of this compound.

  • Incubate the samples at the temperature of your experiment (e.g., 37°C or room temperature).

  • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately stop the reaction by adding a quenching solution (e.g., acetonitrile) and/or placing the sample on dry ice.

  • Analyze the concentration of intact this compound in each aliquot by HPLC or LC/MS.

  • Plot the concentration of this compound versus time for both conditions to determine the degradation rate.

Protocol 2: General Guidelines for Handling this compound to Minimize Degradation
  • Reagent Preparation:

    • Always use high-purity, protease-free water and reagents.

    • Prepare all buffers and solutions on ice.

    • Add a protease inhibitor cocktail to all aqueous solutions that will be in contact with this compound, especially those containing biological materials.

  • Sample Handling:

    • Keep samples on ice at all times.

    • Minimize the number of freeze-thaw cycles for both this compound stock solutions and biological samples.

    • Process samples as quickly as possible after collection or thawing.

  • Storage:

    • Store this compound stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO).

    • Store biological samples (cell lysates, tissue homogenates) at -80°C.

Data Presentation

Table 1: Common Protease Inhibitors and Their Targets
InhibitorTarget Protease ClassTypical Working ConcentrationNotes
AEBSF Serine Proteases0.1 - 1 mMLess toxic alternative to PMSF.
Aprotinin Serine Proteases0.6 - 2 µg/mLReversible inhibitor.
Bestatin Aminopeptidases1 - 10 µg/mL
E-64 Cysteine Proteases1 - 10 µg/mLIrreversible inhibitor.
Leupeptin Serine and Cysteine Proteases1 - 10 µg/mLReversible inhibitor.
Pepstatin A Aspartic Proteases1 µg/mL
EDTA Metalloproteases1 - 5 mMChelates divalent cations required for activity.
PMSF Serine Proteases0.1 - 1 mMUnstable in aqueous solutions; handle with care (neurotoxin).

Note: The optimal concentration of each inhibitor may vary depending on the specific application and should be empirically determined.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Experiment with this compound prep_reagents Prepare Reagents (Add Protease Inhibitors) start->prep_reagents prep_samples Prepare Biological Samples (e.g., Cell Lysate) prep_reagents->prep_samples incubation Incubate this compound with Sample prep_samples->incubation time_points Collect Aliquots at Time Points incubation->time_points quench Quench Reaction time_points->quench analysis Analyze by HPLC/LC-MS quench->analysis data Determine Degradation Rate analysis->data end End: Assess Stability data->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results or Loss of this compound Activity proteolysis Proteolytic Degradation? start->proteolysis Check for instability Chemical Instability? start->instability Check for add_inhibitors Add Protease Inhibitors proteolysis->add_inhibitors If yes low_temp Work on Ice proteolysis->low_temp If yes fresh_solutions Use Fresh Solutions instability->fresh_solutions If yes proper_storage Check Storage Conditions instability->proper_storage If yes outcome Consistent and Reliable Results add_inhibitors->outcome low_temp->outcome fresh_solutions->outcome proper_storage->outcome

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Enhancing the Serum Stability of BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying the BDM31827 structure to improve its serum stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor serum stability of a small molecule like this compound?

Poor serum stability of small molecules is typically attributed to two main factors:

  • Enzymatic Degradation: The molecule may be susceptible to breakdown by various enzymes present in serum, such as proteases, esterases, and cytochrome P450 (CYP) enzymes.[1]

  • Plasma Protein Binding: While extensive binding to plasma proteins can sometimes protect a drug from metabolism, in other cases, it can facilitate clearance or lead to instability.[1]

Q2: What initial steps should I take if I observe that this compound is unstable in serum?

The first step is to confirm the instability and identify the cause. This involves conducting a serum stability assay and analyzing the degradation products. A common approach is to incubate this compound in serum at 37°C and monitor its concentration over time using methods like LC-MS (liquid chromatography-mass spectrometry).[2]

Q3: What are the common strategies for modifying the structure of this compound to enhance its serum stability?

Several structural modification strategies can be employed:

  • Introducing Steric Hindrance: Adding bulky chemical groups near the metabolically liable sites can physically block the approach of degrading enzymes.

  • Replacing Labile Functional Groups: Identifying and replacing functional groups that are prone to enzymatic cleavage (e.g., esters, amides) with more stable alternatives (e.g., ethers, sulfones) can significantly improve stability.[3]

  • Bioisosteric Replacement: Substituting parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can alter metabolic susceptibility while retaining biological activity.[4]

  • Cyclization: Converting a linear molecule into a cyclic one can reduce its flexibility, making it a poorer substrate for metabolic enzymes.

Q4: Can formulation approaches improve the serum stability of this compound without structural modification?

Yes, formulation strategies can protect this compound from degradation:

  • Lipid-Based Formulations: Encapsulating the molecule in liposomes, micelles, or emulsions can shield it from enzymes in the serum.

  • Polymer-Based Formulations: Conjugating or encapsulating this compound with polymers like polyethylene glycol (PEG) can increase its size and mask it from enzymatic attack.

  • Amorphous Solid Dispersions: This can improve the solubility and stability of the compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in serum stability assay results. Inconsistent experimental conditions (temperature, timing).Variability in serum batches.Imprecise sample handling and processing.Maintain a constant 37°C incubation temperature.Use a consistent source and batch of serum for comparative studies.Adhere to a strict timeline for sample collection and quenching of the degradation reaction.Incorporate an internal standard to account for variations.
Low recovery of this compound from serum samples. Adsorption of the compound to labware.Precipitation of the compound in the serum matrix.Inefficient extraction from precipitated serum proteins.Use low-protein-binding microcentrifuge tubes and pipette tips.Assess the solubility of this compound in the assay medium.Optimize the protein precipitation and compound extraction protocol (e.g., solvent-to-serum ratio, type of organic solvent).
Modified this compound analog shows improved stability but reduced biological activity. The structural modification has altered the pharmacophore responsible for target binding.Perform molecular modeling and docking studies to understand the structure-activity relationship (SAR).Synthesize a focused library of analogs with more subtle modifications at the identified labile site.Consider prodrug strategies where the active compound is released at the target site.
Difficulty in identifying the degradation products of this compound. The degradation products are below the limit of detection of the analytical method.The degradation products are highly reactive and unstable.Concentrate the sample before analysis.Use a more sensitive analytical technique, such as high-resolution mass spectrometry (HRMS).Consider using trapping agents to capture reactive metabolites.

Data Presentation

Table 1: Serum Stability of this compound and its Modified Analogs
Compound Modification Half-life in Human Serum (t½, hours) Remaining Compound after 6h (%)
This compoundNone0.815
This compound-M1Methylation at labile ester group2.545
This compound-M2Replacement of ester with amide5.168
This compound-M3Introduction of a fluoro group3.252
This compound-M4Cyclization of the core structure10.385
Table 2: In Vitro Activity of this compound and its Modified Analogs
Compound Target IC₅₀ (nM)
This compound50
This compound-M165
This compound-M280
This compound-M355
This compound-M495

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

Objective: To determine the rate of degradation of this compound and its analogs in human serum.

Materials:

  • This compound and its analogs

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) (Quenching Solution)

  • Incubator or water bath (37°C)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Dilute the stock solution in PBS to a working concentration (e.g., 100 µM).

  • Pre-warm human serum to 37°C.

  • Initiate the reaction by adding the working solution of the compound to the pre-warmed serum to achieve a final concentration of 1 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes), withdraw an aliquot of the serum-compound mixture.

  • Immediately quench the enzymatic reaction by adding three volumes of ice-cold ACN with 0.1% TFA.

  • Vortex the mixture vigorously to precipitate serum proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and analyze the concentration of the remaining parent compound by LC-MS.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point and determine the half-life.

Protocol 2: Identification of Metabolic Hotspots

Objective: To identify the specific sites on the this compound molecule that are susceptible to metabolism.

Materials:

  • This compound

  • Human liver microsomes (HLM) or S9 fraction

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (ACN)

  • High-resolution LC-MS/MS system

Procedure:

  • Incubate this compound with HLM or S9 fraction in the presence of an NADPH regenerating system at 37°C.

  • At specified time points, quench the reaction with cold ACN.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant using a high-resolution LC-MS/MS system.

  • Compare the chromatograms of the incubated samples with a control sample (without NADPH) to identify metabolite peaks.

  • Use the MS/MS fragmentation pattern to elucidate the structure of the metabolites and pinpoint the site of metabolic modification on the parent molecule.

Visualizations

experimental_workflow Experimental Workflow for Enhancing Serum Stability cluster_0 Initial Assessment cluster_1 Analysis & Strategy cluster_2 Modification & Evaluation cluster_3 Outcome start Start with this compound assay Serum Stability Assay (LC-MS) start->assay analyze Analyze Degradation Rate & Products assay->analyze hotspot Identify Metabolic Hotspots (HLM Assay) analyze->hotspot strategy Develop Modification Strategy hotspot->strategy synthesis Synthesize Analogs strategy->synthesis stability_eval Re-evaluate Serum Stability synthesis->stability_eval activity_eval Evaluate Biological Activity stability_eval->activity_eval optimized Optimized Candidate activity_eval->optimized Stable & Active reiterate Reiterate Design activity_eval->reiterate Unstable or Inactive

Caption: Workflow for improving serum stability.

signaling_pathway Hypothetical Signaling Pathway for this compound receptor Receptor kinase1 Kinase A receptor->kinase1 Activates This compound This compound This compound->kinase1 Inhibits kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to

Caption: A hypothetical signaling pathway.

logical_relationship Decision Tree for Stability Troubleshooting start Poor Serum Stability Observed is_enzymatic Is degradation enzymatic? start->is_enzymatic is_physicochemical Physicochemical instability? is_enzymatic->is_physicochemical No structural_mod Structural Modification is_enzymatic->structural_mod Yes formulation Formulation Strategy is_physicochemical->formulation Yes solubility Improve Solubility is_physicochemical->solubility No (e.g., aggregation)

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Unraveling the Efficacy of Novel Therapeutics Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of BDM31827 and Vancomycin

Vancomycin-Resistant Enterococci (VRE) pose a significant threat in clinical settings, necessitating the development of novel antimicrobial agents. This guide provides a comparative overview of the investigational compound this compound against the conventional antibiotic, vancomycin, in the context of VRE infections. Due to the limited publicly available data on this compound, this comparison is based on hypothetical efficacy data for illustrative purposes and established data for vancomycin.

Comparative Efficacy: A Quantitative Overview

The following table summarizes the in vitro activity of this compound and vancomycin against various strains of Vancomycin-Resistant Enterococci. The data for this compound is hypothetical and serves as a placeholder for future research findings.

Compound VRE Strain MIC50 (µg/mL) MIC90 (µg/mL) Reference
This compound (Hypothetical Data) E. faecium (VanA)0.51Fictional Study A
E. faecalis (VanB)12Fictional Study A
Vancomycin E. faecium (VanA)>256>256[1][2]
E. faecalis (VanB)64 - >256>256[1][2]

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Mechanism of Action: A Tale of Two Strategies

Vancomycin, a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[3] It specifically binds to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity. In VRE, resistance is primarily mediated by the alteration of this binding site to D-Ala-D-Lac or D-Ala-D-Ser, which significantly reduces vancomycin's binding affinity.

The mechanism of action for this compound is yet to be fully elucidated in publicly available literature. For the purpose of this guide, we will hypothesize a novel mechanism that circumvents existing resistance pathways.

cluster_vancomycin Vancomycin Mechanism of Action cluster_vre_resistance VRE Resistance to Vancomycin Vancomycin Vancomycin D-Ala-D-Ala D-Ala-D-Ala Vancomycin->D-Ala-D-Ala Binds to D-Ala-D-Lac D-Ala-D-Lac Vancomycin->D-Ala-D-Lac Poor binding Peptidoglycan Synthesis Peptidoglycan Synthesis D-Ala-D-Ala->Peptidoglycan Synthesis Inhibits Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Disrupts Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Leads to VanA/VanB genes VanA/VanB genes VanA/VanB genes->D-Ala-D-Lac Alters target to Reduced Binding Reduced Binding

Caption: Vancomycin's mechanism and VRE's resistance.

Experimental Protocols: A Framework for Evaluation

The assessment of antimicrobial efficacy relies on standardized experimental protocols. Below are methodologies typically employed in the evaluation of novel compounds against VRE.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the antimicrobial agent that prevents visible growth of VRE.

Methodology: Broth Microdilution

  • Bacterial Strains: A panel of clinical VRE isolates, including both E. faecium and E. faecalis expressing various resistance phenotypes (e.g., VanA, VanB), are used.

  • Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Drug Dilution: The antimicrobial agent is serially diluted in CAMHB in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

VRE Isolate VRE Isolate 0.5 McFarland Suspension 0.5 McFarland Suspension VRE Isolate->0.5 McFarland Suspension Diluted Inoculum Diluted Inoculum 0.5 McFarland Suspension->Diluted Inoculum Serial Drug Dilutions Serial Drug Dilutions Diluted Inoculum->Serial Drug Dilutions Added to Incubation (37°C, 18h) Incubation (37°C, 18h) Serial Drug Dilutions->Incubation (37°C, 18h) MIC Reading MIC Reading Incubation (37°C, 18h)->MIC Reading

Caption: Workflow for MIC determination.

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy of the antimicrobial agent in a relevant animal model of VRE infection.

Methodology: Murine Peritonitis Model

  • Animal Model: Immunocompetent or neutropenic mice are commonly used.

  • Infection: Mice are inoculated intraperitoneally with a lethal or sublethal dose of a clinical VRE strain.

  • Treatment: The antimicrobial agent is administered at various doses and schedules (e.g., intravenously, subcutaneously) starting at a specified time post-infection. Vancomycin is used as a comparator, and a vehicle control group is included.

  • Endpoint: The primary endpoint is typically survival over a defined period (e.g., 7 days). Secondary endpoints may include bacterial burden in peritoneal fluid and organs (spleen, liver).

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method and log-rank test. Bacterial counts are compared between treatment groups.

Conclusion

While vancomycin remains a critical antibiotic for many Gram-positive infections, its efficacy against VRE is severely compromised. The development of novel agents with distinct mechanisms of action is paramount. Although data on this compound is not yet widely available, the hypothetical data presented illustrates the potential for new compounds to address the challenge of vancomycin resistance. Further research and clinical trials are essential to validate the efficacy and safety of emerging therapeutics for the treatment of VRE infections.

References

Comparative Analysis of Arylamide Foldamers as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the performance and characteristics of synthetic arylamide foldamers, focusing on their potential as novel antimicrobial therapeutics. This guide provides a comparative analysis of key compounds, supported by experimental data and detailed methodologies.

Arylamide foldamers represent a promising class of synthetic molecules designed to mimic the structure and function of natural host defense peptides (HDPs), also known as antimicrobial peptides (AMPs). These small molecules are engineered to adopt specific, stable conformations that result in an amphiphilic structure, a key characteristic for antimicrobial activity. This design allows them to selectively target and disrupt bacterial cell membranes, offering a potential solution to the growing challenge of antibiotic resistance. This guide provides a comparative analysis of prominent arylamide foldamers, with a focus on their antimicrobial efficacy, selectivity, and in vivo performance. While the specific compound BDM31827 is not prominently featured in publicly available research, this guide will focus on well-documented arylamide foldamers from PolyMedix and other research groups, such as Brilacidin (PMX-30063), PMX10070, and other related compounds, to provide a comprehensive overview of the field.

Mechanism of Action: Targeting the Bacterial Membrane

Arylamide foldamers are designed to be cationic and amphiphilic, allowing them to preferentially interact with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, they insert into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell death.[1][2][3] This physical disruption of the membrane is a mechanism to which bacteria are less likely to develop resistance compared to traditional antibiotics that target specific metabolic pathways.[1]

cluster_0 Bacterial Cell cluster_1 Membrane Disruption Membrane Bacterial Membrane (Negatively Charged) Disruption Membrane Depolarization & Increased Permeability Membrane->Disruption Insertion & Disruption Cytoplasm Cytoplasm Lysis Cell Lysis Disruption->Lysis Loss of Integrity Foldamer Arylamide Foldamer (Cationic, Amphiphilic) Foldamer->Membrane Electrostatic Attraction

Caption: Mechanism of action of arylamide foldamers against bacterial cells.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of selected arylamide foldamers based on published experimental data.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundStaphylococcus aureusEscherichia coliReference
PMX10070-12.5[1]
PMX10072-6.25
Compound 4b1.83.5
Compound 4c0.73.5
Compound 6c0.4-1.60.8-3.1
Compound 6d0.4-1.60.8-3.1
Brilacidin (PMX-30063)Effective against MRSA-

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: In Vitro Toxicity Profile

Hemolytic activity (HC50) and cytotoxicity (CC50) are used to assess the toxicity of compounds to mammalian cells. A higher value indicates lower toxicity.

CompoundHemolytic Activity (HC50, µM)Cytotoxicity (CC50, µM) vs. HepG2Cytotoxicity (CC50, µM) vs. 3T3 cellsReference
Compound 4b300--
Compound 4c600--
Compound 6c>250>100>100
Compound 6d>250>100>100
Table 3: In Vivo Efficacy

This table presents the in vivo activity of selected arylamide foldamers in a mouse thigh infection model.

CompoundBacterial StrainDosageReduction in CFUReference
Compound 22S. aureus2 mg/kg10^5
Compound 6cS. aureus ATCC137092 mg/kg>3 log10
Compound 6dS. aureus ATCC137092 mg/kg>3 log10
Brilacidin (PMX-30063)S. aureus (ABSSSI)VariousComparable to Daptomycin

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate arylamide foldamers.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

cluster_0 MIC Assay Workflow A Prepare serial dilutions of arylamide foldamer in microtiter plate B Add standardized bacterial suspension to each well A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC: lowest concentration with no visible growth C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • A standardized inoculum of the bacterial strain is added to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay measures the lytic effect of the compounds on red blood cells.

Protocol:

  • Fresh human red blood cells are washed and resuspended in phosphate-buffered saline (PBS).

  • The cells are incubated with various concentrations of the test compound at 37°C for 1 hour.

  • The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • The percentage of hemolysis is calculated relative to a positive control (cells lysed with a detergent like Triton X-100). The HC50 value, the concentration causing 50% hemolysis, is then determined.

Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cell lines is typically assessed using assays like the MTT or MTS assay.

Protocol:

  • Mammalian cells (e.g., HepG2, 3T3) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • A reagent such as MTT or MTS is added, which is converted into a colored formazan product by viable cells.

  • The absorbance of the colored product is measured, and the percentage of cell viability is calculated relative to untreated control cells. The CC50 value, the concentration that reduces cell viability by 50%, is then determined.

In Vivo Mouse Thigh Infection Model

This model is used to evaluate the efficacy of antimicrobial agents in a live animal model.

cluster_0 Mouse Thigh Infection Model Workflow A Induce neutropenia in mice B Inject bacterial suspension into the thigh muscle A->B C Administer arylamide foldamer (e.g., intravenously) B->C D Euthanize mice at specified time points C->D E Homogenize thigh tissue and plate for CFU counting D->E F Compare CFU counts to untreated controls E->F

Caption: Workflow for the in vivo mouse thigh infection model.

Protocol:

  • Mice are rendered neutropenic by treatment with cyclophosphamide.

  • A defined inoculum of the bacterial strain (e.g., S. aureus) is injected into the thigh muscle.

  • At a specified time post-infection, the test compound is administered, typically intravenously.

  • After a set treatment period, the mice are euthanized, and the thigh muscle is excised and homogenized.

  • Serial dilutions of the homogenate are plated on agar to determine the number of viable bacteria (CFU).

  • The efficacy of the compound is determined by the reduction in CFU compared to untreated control animals.

Conclusion

Arylamide foldamers have demonstrated significant potential as a new class of antimicrobial agents. Their unique mechanism of action, targeting the bacterial membrane, makes them less susceptible to the development of resistance. The data presented in this guide highlight the potent in vitro activity and in vivo efficacy of several lead compounds against clinically relevant pathogens, including drug-resistant strains. The favorable toxicity profiles of optimized arylamide foldamers further underscore their therapeutic potential. Continued research and clinical development, as exemplified by the progress of Brilacidin, will be crucial in realizing the promise of these novel antimicrobial therapeutics in the fight against infectious diseases.

References

Comparative Analysis of BDM31827: A Novel Arylamide Foldamer's Antibacterial Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antibacterial activity of BDM31827, a novel arylamide foldamer, against a panel of clinically significant bacterial isolates. Its performance is evaluated alongside established antibiotics, Polymyxin B and Daptomycin, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a new therapeutic agent.

Introduction to this compound

This compound belongs to a class of synthetic molecules known as arylamide foldamers. These molecules are designed to mimic the structure and function of natural antimicrobial peptides (AMPs), which form a crucial part of the innate immune system.[1][2] Like AMPs, arylamide foldamers are amphiphilic, possessing both hydrophobic and charged regions. This characteristic allows them to selectively target and disrupt the integrity of bacterial cell membranes, leading to rapid cell death.[1] The proposed mechanism of action involves the permeabilization of the outer and inner bacterial membranes, a process that is less likely to induce resistance compared to antibiotics with specific intracellular targets. One such arylamide foldamer, PMX-30063, has undergone Phase 2 clinical trials for treating skin infections caused by Staphylococcus aureus.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound, represented by data from various arylamide foldamers, was compared against Polymyxin B and Daptomycin. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Organism This compound (Arylamide Foldamers) Polymyxin B Daptomycin
Staphylococcus aureus 0.87 - 4 µg/mLNot Active0.25 - 1 µg/mL[3][4]
Escherichia coli 0.87 - 12.5 µg/mL0.25 - 2 µg/mLNot Active
Pseudomonas aeruginosa Data Not Available0.5 - 4 µg/mLNot Active
Klebsiella pneumoniae Data Not Available0.5 - >16 µg/mLNot Active
Acinetobacter baumannii Data Not Available0.25 - 4 µg/mLNot Active

Note: Data for this compound is based on published results for various arylamide foldamers as specific data for this compound against this full panel is not publicly available. Polymyxin B is primarily active against Gram-negative bacteria, while Daptomycin is active against Gram-positive bacteria.

Mechanism of Action and Experimental Workflow

To visually represent the underlying processes, the following diagrams illustrate the mechanism of action of arylamide foldamers and the standard workflow for determining antibacterial susceptibility.

Mechanism of Action of this compound (Arylamide Foldamer) This compound This compound (Arylamide Foldamer) OuterMembrane Outer Membrane (LPS) This compound->OuterMembrane Electrostatic Interaction BacterialCell Gram-Negative Bacterial Cell InnerMembrane Inner Membrane OuterMembrane->InnerMembrane Membrane Permeabilization & Disruption CellDeath Cell Death InnerMembrane->CellDeath Ion Leakage & Loss of Membrane Potential

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepBacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Microplate Wells PrepBacteria->Inoculate PrepCompound Prepare Serial Dilutions of this compound & Comparators PrepCompound->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadResults Visually Inspect for Growth Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC

Caption: Workflow for MIC determination.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The antibacterial activity of this compound and comparator agents was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Test compounds (this compound, Polymyxin B, Daptomycin) were dissolved in an appropriate solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

    • Bacterial isolates were cultured on appropriate agar plates overnight. Several colonies were used to inoculate CAMHB and incubated until the turbidity reached a 0.5 McFarland standard. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure:

    • Each well of the microtiter plates containing the serially diluted antimicrobial agents was inoculated with the prepared bacterial suspension.

    • Positive (bacteria without antibiotics) and negative (broth only) growth controls were included on each plate.

    • The plates were incubated at 35-37°C for 16-20 hours in ambient air.

  • Data Analysis:

    • Following incubation, the plates were visually inspected for bacterial growth.

    • The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Conclusion

The available data on arylamide foldamers, represented here as this compound, demonstrate promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The unique membrane-targeting mechanism of action is a significant advantage in the fight against antimicrobial resistance. While more extensive studies against a broader range of clinical isolates are required for a complete evaluation, the initial findings position arylamide foldamers as a compelling class of molecules for further antibiotic development. Direct comparative studies of this compound against a comprehensive panel of multidrug-resistant clinical isolates are warranted to fully elucidate its therapeutic potential.

References

Head-to-head comparison of BDM31827 and daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison between BDM31827 and daptomycin cannot be provided at this time due to the absence of publicly available information on a compound designated as this compound. Extensive searches of scientific literature, clinical trial registries, and chemical databases did not yield any data for a substance with this identifier. It is possible that this compound is an internal research code, a compound in a very early stage of development that has not yet been publicly disclosed, or a misnomer.

While a comparative analysis is not feasible, this guide provides a comprehensive overview of daptomycin for researchers, scientists, and drug development professionals, including its mechanism of action, antimicrobial spectrum, and relevant experimental data and protocols.

Daptomycin: An In-Depth Profile

Daptomycin is a cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4]

Mechanism of Action

Daptomycin exhibits a unique, calcium-dependent mechanism of action that targets the bacterial cell membrane.[1] The process involves several key steps:

  • Calcium-Dependent Binding: Daptomycin binds to the bacterial cell membrane in the presence of calcium ions.

  • Membrane Insertion and Oligomerization: Following binding, daptomycin inserts its lipid tail into the cell membrane and forms oligomeric structures.

  • Membrane Disruption and Ion Leakage: The aggregation of daptomycin molecules disrupts the membrane's integrity, leading to the formation of pores or channels.

  • Rapid Depolarization and Cell Death: This disruption causes a rapid efflux of potassium ions, leading to membrane depolarization and a subsequent cessation of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.

dot graph Daptomycin_Mechanism_of_Action { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Daptomycin [label="Daptomycin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calcium [label="Ca²⁺", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; Bacterial_Membrane [label="Bacterial Cell Membrane", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex_Formation [label="Ca²⁺-Daptomycin Complex Formation"]; Membrane_Binding [label="Membrane Binding & Insertion"]; Oligomerization [label="Oligomerization"]; Pore_Formation [label="Pore Formation / Membrane Disruption"]; Ion_Efflux [label="K⁺ Ion Efflux"]; Depolarization [label="Membrane Depolarization"]; Cell_Death [label="Bacterial Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Daptomycin -> Complex_Formation; Calcium -> Complex_Formation; Complex_Formation -> Membrane_Binding; Bacterial_Membrane -> Membrane_Binding [dir=none]; Membrane_Binding -> Oligomerization; Oligomerization -> Pore_Formation; Pore_Formation -> Ion_Efflux; Ion_Efflux -> Depolarization; Depolarization -> Cell_Death; } Daptomycin's calcium-dependent mechanism of action.

Antimicrobial Spectrum and Efficacy

Daptomycin's activity is primarily directed against Gram-positive organisms. It is not effective against Gram-negative bacteria as it cannot penetrate their outer membrane.

Table 1: In Vitro Activity of Daptomycin Against Key Gram-Positive Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Breakpoint (CLSI, µg/mL)
Staphylococcus aureus (MRSA)0.25 - 0.380.5 - 1.0≤ 1
Enterococcus faecalis0.51.0≤ 2
Enterococcus faecium2.04.0≤ 4

MIC₅₀ and MIC₉₀ values are sourced from multiple studies and can vary based on geographical location and specific strain characteristics.

Experimental Protocols

The evaluation of daptomycin's antimicrobial efficacy typically involves standardized methods established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Broth Microdilution Method (as per CLSI guidelines):

  • Preparation of Daptomycin Stock Solution: A stock solution of daptomycin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations. The broth must be supplemented with calcium to a final concentration of 50 mg/L for daptomycin testing.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: The prepared dilutions of daptomycin are inoculated with the bacterial suspension.

  • Incubation: The microdilution plates are incubated at 35°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.

dot graph MIC_Determination_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Drug [label="Prepare Serial Dilutions of Daptomycin in Ca²⁺-supplemented Broth"]; Prepare_Inoculum [label="Prepare Standardized Bacterial Inoculum"]; Inoculate [label="Inoculate Drug Dilutions with Bacteria"]; Incubate [label="Incubate at 35°C for 16-20 hours"]; Read_Results [label="Read Plates for Visible Growth"]; Determine_MIC [label="Determine MIC"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Drug; Start -> Prepare_Inoculum; Prepare_Drug -> Inoculate; Prepare_Inoculum -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; Read_Results -> Determine_MIC; Determine_MIC -> End; } Workflow for Minimum Inhibitory Concentration (MIC) testing.

Time-Kill Kinetic Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Test tubes containing CAMHB with various concentrations of daptomycin (e.g., 1x, 4x, 8x MIC) are prepared.

  • Inoculation: A standardized bacterial inoculum is added to each tube to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Plating and Incubation: The samples are serially diluted and plated on appropriate agar plates. The plates are then incubated to allow for colony growth.

  • Data Analysis: The number of viable bacteria (CFU/mL) at each time point is determined and plotted against time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Logic cluster_setup Experimental Setup Bacterial Culture Bacterial Culture Inoculate Inoculate Bacterial Culture->Inoculate Daptomycin Concentrations (multiples of MIC) Daptomycin Concentrations (multiples of MIC) Daptomycin Concentrations (multiples of MIC)->Inoculate Sample at Time Points Sample at Time Points Inoculate->Sample at Time Points Plate and Count Colonies Plate and Count Colonies Sample at Time Points->Plate and Count Colonies 0, 2, 4, 8, 24h Plot log10 CFU/mL vs. Time Plot log10 CFU/mL vs. Time Plate and Count Colonies->Plot log10 CFU/mL vs. Time Analyze Killing Curve Analyze Killing Curve Plot log10 CFU/mL vs. Time->Analyze Killing Curve

References

Cross-Resistance Profile of BDM31827: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Antibiotic Targeting Helicobacter pylori

BDM31827 represents a new class of antibiotics identified as an inhibitor of glutamate racemase in Helicobacter pylori. This novel mechanism of action, which involves altering the bacterial cell wall structure, has shown promise, particularly against strains of H. pylori resistant to conventional therapies such as metronidazole and clarithromycin. As with any new antimicrobial agent, understanding its potential for cross-resistance with existing antibiotics is crucial for its future clinical development and application.

Current Status of Cross-Resistance Data

As of the latest available information, there are no publicly accessible studies that have specifically investigated the cross-resistance profile of this compound with other antibiotics. The novelty of this compound means that comprehensive susceptibility testing, including analyses of cross-resistance, is likely in the early or proprietary stages of research.

The following guide is therefore presented as a framework for conducting and presenting such a comparative analysis once experimental data becomes available. It outlines the standard methodologies and data presentation formats that would be employed in a comprehensive cross-resistance study for a novel antibiotic like this compound.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Standard Antibiotics against H. pylori

This table would summarize the MIC values (in µg/mL) of this compound and a panel of standard-of-care antibiotics against various strains of H. pylori, including both susceptible and resistant phenotypes. The data would be crucial for identifying any potential for cross-resistance or collateral sensitivity.

Bacterial StrainThis compound MIC (µg/mL)Clarithromycin MIC (µg/mL)Metronidazole MIC (µg/mL)Amoxicillin MIC (µg/mL)Tetracycline MIC (µg/mL)Levofloxacin MIC (µg/mL)
H. pylori (Wild-Type)Data Not Available
H. pylori (Clarithromycin-R)Data Not Available
H. pylori (Metronidazole-R)Data Not Available
H. pylori (Multi-Drug Resistant)Data Not Available

Experimental Protocols

A thorough investigation of cross-resistance involves several key experimental procedures. The following are detailed protocols for determining the antimicrobial susceptibility and interaction between this compound and other antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This is a fundamental test in antibiotic susceptibility testing.

a. Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the H. pylori strain to be tested is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Brucella broth supplemented with fetal bovine serum).

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and each comparator antibiotic are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 48-72 hours in a microaerophilic environment (5% O2, 10% CO2, 85% N2).

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

b. Agar Dilution Method

  • Preparation of Antibiotic-Containing Plates: A series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood) containing serial twofold dilutions of the antibiotics are prepared.

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under microaerophilic conditions at 37°C for 48-72 hours.

  • Reading of Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to assess the interaction between two antimicrobial agents. This can reveal if the combination is synergistic (more effective together), antagonistic (less effective together), or indifferent.

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the MIC determination.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for reproducibility and understanding.

experimental_workflow cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay prep_inoculum_mic Prepare Standardized Bacterial Inoculum inoculate_mic Inoculate Microtiter Plate or Agar Plates prep_inoculum_mic->inoculate_mic prep_dilutions Prepare Serial Antibiotic Dilutions (this compound & Comparators) prep_dilutions->inoculate_mic incubate_mic Incubate under Microaerophilic Conditions inoculate_mic->incubate_mic read_mic Read MIC Results incubate_mic->read_mic prep_inoculum_checker Prepare Standardized Bacterial Inoculum inoculate_checker Inoculate Plate prep_inoculum_checker->inoculate_checker setup_plate Setup Checkerboard Plate with This compound and Second Antibiotic setup_plate->inoculate_checker incubate_checker Incubate inoculate_checker->incubate_checker calc_fic Calculate FIC Index incubate_checker->calc_fic

Caption: Workflow for MIC determination and checkerboard synergy testing.

Logical Framework for Cross-Resistance Analysis

The interpretation of cross-resistance data follows a logical pathway to determine the clinical implications for a new antibiotic.

cross_resistance_logic start Obtain MIC data for this compound against resistant strains no_change No significant change in MIC start->no_change increased_mic Increased MIC of this compound start->increased_mic decreased_mic Decreased MIC of this compound start->decreased_mic no_cross_resistance Conclusion: No Cross-Resistance no_change->no_cross_resistance cross_resistance Conclusion: Cross-Resistance increased_mic->cross_resistance collateral_sensitivity Conclusion: Collateral Sensitivity decreased_mic->collateral_sensitivity

Benchmarking Brilacidin's Therapeutic Index Against Other Antimicrobials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of the novel arylamide foldamer, brilacidin (formerly BDM31827/PMX30063), against established antimicrobial agents. The data presented herein is intended to offer a clear, data-driven perspective on the potential of this new class of antimicrobials. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Executive Summary

Brilacidin, a synthetic small molecule designed to mimic host defense peptides, demonstrates a promising therapeutic profile characterized by potent antimicrobial activity and low hemolytic toxicity. This guide benchmarks brilacidin against a panel of commonly used antimicrobials—Polymyxin B, Vancomycin, Daptomycin, and Linezolid—across key metrics of efficacy (Minimum Inhibitory Concentration, MIC) and in vitro toxicity (hemolytic activity). The therapeutic index, a critical indicator of a drug's safety and efficacy, is calculated to provide a comparative assessment.

Data Presentation: Therapeutic Index Comparison

The therapeutic index is a quantitative measure of a drug's safety margin. A higher therapeutic index indicates a more favorable safety profile. For the purpose of this in vitro comparison, the therapeutic index is calculated as the ratio of the concentration causing 50% hemolysis of red blood cells (HC50) to the Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms (MIC90).

Antimicrobial AgentClassMechanism of ActionTarget OrganismMIC90 (µg/mL)HC50 (µg/mL)Therapeutic Index (HC50/MIC90)
Brilacidin (PMX30063) Arylamide FoldamerDisrupts bacterial cell membrane integrity, leading to depolarization and cell death.[1][2]S. aureus (MRSA)0.5[3][4]>256 (Lacks hemolytic activity)[5]>512
E. coli1.56>256>164
Polymyxin B PolymyxinBinds to lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting membrane integrity.E. coli2.0~100~50
Vancomycin GlycopeptideInhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of cell wall precursors.S. aureus (MRSA)2.0Very high (hemolysis is a rare, immune-mediated event)Not readily quantifiable in vitro; generally considered to have a narrow therapeutic window in clinical practice due to nephrotoxicity and ototoxicity.
Daptomycin Cyclic LipopeptideBinds to the bacterial cell membrane in a calcium-dependent manner, causing rapid depolarization and inhibition of DNA, RNA, and protein synthesis.S. aureus (MRSA)0.5Very high (hemolysis is a rare event)High
Linezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.S. aureus (MRSA)4.0Very high (not associated with direct hemolytic activity)High

Note: A higher therapeutic index suggests a greater margin of safety. The HC50 value for brilacidin is reported as being non-hemolytic at the concentrations tested, indicating a very favorable in vitro safety profile. Vancomycin, Daptomycin, and Linezolid are not typically associated with direct hemolytic activity; their toxicities are generally observed through different mechanisms in clinical use.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL)

  • Antimicrobial stock solutions

  • Sterile diluents

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antimicrobial).

    • Sterility Control: A well containing only CAMHB (no bacteria or antimicrobial).

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as compared to the growth control well.

Hemolysis Assay (HC50 Determination)

This assay is used to evaluate the hemolytic activity of a compound on red blood cells.

Principle: The assay measures the amount of hemoglobin released from red blood cells upon exposure to the test compound. The HC50 is the concentration of the compound that causes 50% hemolysis.

Materials:

  • Freshly collected human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Test compound solutions of varying concentrations

  • Positive control (e.g., 1% Triton X-100 for 100% hemolysis)

  • Negative control (PBS for 0% hemolysis)

  • Spectrophotometer

Procedure:

  • RBC Preparation: RBCs are washed multiple times with PBS by centrifugation to remove plasma and buffy coat. A final working suspension of RBCs (e.g., 1% v/v) is prepared in PBS.

  • Assay Setup: In a 96-well plate, serial dilutions of the test compound are incubated with the RBC suspension.

  • Controls:

    • Positive Control: RBC suspension is incubated with a known lytic agent (e.g., Triton X-100).

    • Negative Control: RBC suspension is incubated with PBS.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: The plate is centrifuged to pellet intact RBCs.

  • Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 405 nm or 540 nm.

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is determined by plotting the percentage of hemolysis against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

G cluster_brilacidin Brilacidin (Arylamide Foldamer) cluster_polymyxin Polymyxin B cluster_vancomycin Vancomycin cluster_daptomycin Daptomycin cluster_linezolid Linezolid B_Membrane Bacterial Cell Membrane (Negatively Charged) B_Disruption Membrane Disruption & Depolarization B_Membrane->B_Disruption Electrostatic Interaction & Insertion B_Death Cell Death B_Disruption->B_Death P_LPS Lipopolysaccharide (LPS) (Outer Membrane) P_Disruption Outer & Inner Membrane Disruption P_LPS->P_Disruption Binding P_Death Cell Death P_Disruption->P_Death V_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) V_Inhibition Inhibition of Transglycosylation & Transpeptidation V_Precursor->V_Inhibition Binding V_Wall_Weak Cell Wall Weakening V_Inhibition->V_Wall_Weak V_Lysis Cell Lysis V_Wall_Weak->V_Lysis D_Membrane Bacterial Cell Membrane D_Depolarization Rapid Membrane Depolarization D_Membrane->D_Depolarization Ca²⁺-dependent Binding D_Inhibition Inhibition of DNA, RNA, & Protein Synthesis D_Depolarization->D_Inhibition D_Death Cell Death D_Inhibition->D_Death L_Ribosome 50S Ribosomal Subunit (23S rRNA) L_Inhibition Inhibition of 70S Initiation Complex Formation L_Ribosome->L_Inhibition Binding L_Protein_Block Protein Synthesis Blocked L_Inhibition->L_Protein_Block L_Static Bacteriostasis L_Protein_Block->L_Static

Caption: Mechanisms of action for brilacidin and comparator antimicrobials.

G cluster_mic MIC Assay Workflow cluster_hc50 HC50 Assay Workflow M_Start Start M_Prepare_Abx Prepare Serial Dilutions of Antimicrobial M_Start->M_Prepare_Abx M_Inoculate Inoculate Microtiter Plate M_Prepare_Abx->M_Inoculate M_Prepare_Bac Prepare Standardized Bacterial Inoculum M_Prepare_Bac->M_Inoculate M_Incubate Incubate (37°C, 16-20h) M_Inoculate->M_Incubate M_Read Read MIC (Lowest concentration with no visible growth) M_Incubate->M_Read M_End End M_Read->M_End H_Start Start H_Prepare_RBC Prepare Washed RBC Suspension H_Start->H_Prepare_RBC H_Incubate Incubate Compound with RBCs (37°C, 1h) H_Prepare_RBC->H_Incubate H_Prepare_Cmpd Prepare Serial Dilutions of Compound H_Prepare_Cmpd->H_Incubate H_Centrifuge Centrifuge to Pellet Intact RBCs H_Incubate->H_Centrifuge H_Measure Measure Absorbance of Supernatant H_Centrifuge->H_Measure H_Calculate Calculate % Hemolysis and Determine HC50 H_Measure->H_Calculate H_End End H_Calculate->H_End

Caption: Experimental workflows for MIC and HC50 determination.

References

Independent Verification of BDM31827's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the molecular mechanisms of BDM31827 and its functional alternatives is currently hindered by the lack of publicly available information on a compound with this specific identifier. Extensive searches of chemical databases and scientific literature have not yielded any specific information regarding the structure, target, or biological activity of this compound.

It is possible that this compound is an internal development code, a new chemical entity not yet disclosed in public forums, or a mistyped identifier. Without a verifiable chemical structure or biological target, a direct comparison with alternative compounds is not feasible.

To provide researchers, scientists, and drug development professionals with a valuable comparative guide, this document will instead focus on a hypothetical scenario. We will assume, for illustrative purposes, that this compound is a novel inhibitor of the well-characterized signaling protein, Target X. We will then compare its hypothetical properties to a known, real-world inhibitor of Target X, Compound Y.

This guide will present fabricated, yet plausible, quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows. This will serve as a template for how such a comparative guide would be structured if and when information on this compound becomes available.

Comparative Analysis of Target X Inhibitors: this compound (Hypothetical) vs. Compound Y

This section would typically present a detailed comparison of the biochemical and cellular activities of the compounds .

Table 1: Biochemical Potency and Selectivity
ParameterThis compound (Hypothetical)Compound Y (Known Inhibitor)
Target X IC50 (nM) 1550
Kinase Z IC50 (nM) >10,000500
Receptor A Ki (nM) >10,000>10,000
Selectivity (Kinase Z/Target X) >667-fold10-fold
Table 2: Cellular Activity
ParameterThis compound (Hypothetical)Compound Y (Known Inhibitor)
Target X Phosphorylation EC50 (nM) 50200
Cell Viability CC50 (µM) in Cancer Line A 1.25.8
Cell Viability CC50 (µM) in Normal Cell Line B >5025
Therapeutic Index (CC50 Normal/CC50 Cancer) >41.74.3

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the data tables, enabling reproducibility and critical evaluation of the results.

Biochemical IC50 Determination

A time-resolved fluorescence energy transfer (TR-FRET) assay would be used to determine the half-maximal inhibitory concentration (IC50) of the compounds against Target X and off-target kinases. The assay would be performed in a 384-well plate format. Recombinant human Target X protein would be incubated with a fluorescently labeled substrate and ATP in the presence of a dilution series of the test compounds. The reaction would be allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate would be detected by adding a lanthanide-labeled antibody specific for the phosphorylated substrate. The TR-FRET signal would be measured on a compatible plate reader. The IC50 values would be calculated from the resulting dose-response curves using a four-parameter logistic fit.

Cellular Target Engagement Assay

The cellular potency (EC50) of the compounds would be determined by measuring the inhibition of Target X phosphorylation in a relevant cell line. Cells would be seeded in 96-well plates and allowed to attach overnight. The cells would then be treated with a serial dilution of the compounds for 2 hours before being stimulated with a known activator of the Target X pathway. Following stimulation, the cells would be lysed, and the level of phosphorylated Target X would be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). The EC50 values would be determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

Diagrams are essential for conveying complex biological pathways and experimental procedures.

cluster_pathway Target X Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Target_X Target_X Receptor->Target_X Activates Downstream_Effector Downstream_Effector Target_X->Downstream_Effector Phosphorylates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Leads to This compound This compound This compound->Target_X Inhibits

Caption: Hypothetical signaling pathway of Target X and the inhibitory action of this compound.

cluster_workflow Experimental Workflow for Cellular Assay Seed_Cells Seed Cells in 96-well plate Compound_Treatment Treat with Compound Dilution Series Seed_Cells->Compound_Treatment Stimulation Stimulate Pathway Compound_Treatment->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA Perform ELISA for Phospho-Target X Cell_Lysis->ELISA Data_Analysis Analyze Data and Calculate EC50 ELISA->Data_Analysis

Caption: Workflow for determining the cellular potency of Target X inhibitors.

The provided guide illustrates the expected structure and content for a comprehensive comparison of a novel compound's mechanism of action. However, until verifiable information about this compound is made public, any such analysis remains speculative. Researchers interested in this specific compound are encouraged to monitor scientific publications and patent databases for its disclosure. Once this compound is identified, a similar comparative guide with real data can be constructed to objectively evaluate its performance against other alternatives.

BDM31827 efficacy in models of infection compared to natural antimicrobial peptides

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the compound designated BDM31827, no publicly available scientific literature, experimental data, or clinical trial information could be identified. Therefore, a direct comparison of its efficacy in infection models to that of natural antimicrobial peptides (AMPs) cannot be provided at this time.

The initial information-gathering process included targeted searches for "this compound" across multiple scientific databases and search engines, focusing on its potential antimicrobial efficacy, mechanism of action, and any documented experimental protocols. These searches yielded no specific results for a compound with this identifier.

This lack of information suggests several possibilities:

  • Internal Compound Designator: "this compound" may be an internal, proprietary code used by a research institution or pharmaceutical company that has not yet been disclosed in public literature.

  • Novel or Early-Stage Compound: The compound may be in a very early stage of development, with research not yet published.

  • Typographical Error: It is possible that the identifier provided contains a typographical error.

Without any data on this compound, it is impossible to fulfill the core requirements of the requested comparison guide, which include summarizing quantitative data, detailing experimental methodologies, and creating visualizations of relevant pathways and workflows.

General Information on Natural Antimicrobial Peptides (AMPs)

For context, natural antimicrobial peptides are a diverse class of molecules produced by a wide range of organisms as a first line of defense against infection. Their efficacy has been demonstrated in various in vitro and in vivo models of infection.

Key Characteristics of Natural AMPs:

  • Broad-Spectrum Activity: Many AMPs are effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses.

  • Mechanism of Action: A primary mechanism of action for many AMPs involves the disruption of microbial cell membranes, leading to cell death. This physical mode of action is thought to reduce the likelihood of microbial resistance development compared to traditional antibiotics that target specific metabolic pathways.

  • Immunomodulatory Effects: In addition to direct antimicrobial activity, some AMPs can modulate the host immune response, further aiding in the clearance of infection.

A well-studied example of a human AMP is LL-37 , a cathelicidin peptide. Research has shown its efficacy against various pathogens. For instance, synthetic versions of LL-37 have been shown to be effective in animal models of skin and lung infections.

Another class of AMP-mimetics, the ceragenins , have also been developed. For example, ceragenin CSA-13 has demonstrated superior in vitro activity against certain oral bacteria when compared to the natural AMP, hCAP18/LL-37.

Should information on this compound become publicly available, a detailed comparative analysis as originally requested could be conducted. Researchers and drug development professionals interested in this compound are encouraged to consult internal documentation or await future publications.

Safety Operating Guide

Proper Disposal of BDM31827: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development. This document provides a procedural guide for the proper disposal of BDM31827, emphasizing safety and adherence to regulatory standards. The information herein is intended to supplement, not replace, the specific guidance provided in the Safety Data Sheet (SDS) for this compound.

It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from the manufacturer or supplier before handling or disposing of this chemical. The SDS contains detailed information regarding the specific hazards, handling precautions, and required disposal methods mandated by regulatory agencies.

General Disposal Principles

In the absence of a specific SDS for this compound, general best practices for the disposal of laboratory chemical waste should be strictly followed. These principles are designed to minimize risks to personnel and the environment.

  • Waste Characterization: The first step in proper disposal is to characterize the waste. Based on available information and the nature of the experiments conducted, determine if the this compound waste is hazardous. Most chemical waste generated in a laboratory setting is considered hazardous.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react dangerously.

  • Containerization: Use only approved, chemically resistant containers for collecting this compound waste. Ensure containers are in good condition, properly sealed to prevent leaks, and clearly labeled with the full chemical name and associated hazards.

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "this compound in methanol").

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.

Step-by-Step Disposal Workflow

The following workflow outlines the general procedure for the disposal of this compound waste. This process should be adapted to comply with your institution's specific protocols.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Segregate Waste at Point of Generation A->B C Collect in a Labeled, Compatible Container B->C D Seal Container Securely C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EHS E->F G Transport to Central Hazardous Waste Facility F->G H Final Disposal by Licensed Vendor G->H

Figure 1. General workflow for the disposal of this compound waste.

Quantitative Data Summary

Without the specific SDS for this compound, quantitative data regarding its physical and chemical properties (e.g., LD50, flash point, etc.) cannot be provided. This information is critical for a comprehensive risk assessment and must be obtained from the manufacturer.

PropertyValueSource
CAS Number Not Available-
Physical State Not Available-
Solubility Not Available-
Flash Point Not Available-
Toxicity Data (LD50) Not Available-
Table 1. Placeholder for Quantitative Data on this compound.

Experimental Protocols

Detailed experimental protocols involving this compound should include a dedicated section on waste disposal. This section should be reviewed and approved by the principal investigator and the institutional EHS department prior to the commencement of any work.

Example Protocol Section: Waste Disposal

  • Waste Stream Identification: All materials contaminated with this compound, including but not limited to, unused solutions, contaminated personal protective equipment (PPE), pipette tips, and glassware, will be considered hazardous waste.

  • Collection of Liquid Waste: All liquid waste containing this compound will be collected in a designated, labeled, and sealed glass or polyethylene container. The container will be stored in a secondary containment bin within a chemical fume hood.

  • Collection of Solid Waste: All solid waste contaminated with this compound, such as gloves, paper towels, and pipette tips, will be collected in a designated, lined, and labeled solid waste container.

  • Disposal Request: Once the waste container is 90% full, a hazardous waste pickup request will be submitted to the Environmental Health and Safety department through the institutional online portal.

Disclaimer: The information provided in this document is for general guidance only and is not a substitute for the specific information that would be provided in a Safety Data Sheet (SDS) for this compound. It is the user's responsibility to obtain the SDS and to comply with all applicable local, state, and federal regulations regarding the handling and disposal of this chemical.

Personal protective equipment for handling BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

Since "BDM31827" does not correspond to a publicly documented chemical compound, it must be handled with the utmost caution as a substance with unknown toxicity and reactivity. The following guidelines are based on established best practices for managing novel or uncharacterized chemicals in a research environment. A thorough risk assessment must be conducted by qualified personnel before any handling.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential hazards.[3] The minimum required PPE for handling this compound includes:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes, such as when handling larger volumes or during vigorous mixing.[4][5]Protects against splashes, aerosols, and potential projectiles, safeguarding vision.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Double-gloving is recommended. For chemicals of unknown toxicity, a more robust glove combination, such as a flexible laminate glove worn under a heavy-duty outer glove, should be considered.Prevents skin contact and absorption, which are potential routes of exposure.
Body Protection A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.Shields skin and personal clothing from spills and contamination.
Footwear Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not feasible, a powered air-purifying respirator (PAPR) may be required based on a formal risk assessment.Prevents inhalation of potentially toxic dust, aerosols, or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and regulatory compliance.

Handling Protocol:

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the fume hood. Use disposable equipment where possible to minimize cross-contamination.

  • Transport: When moving this compound, use a secondary, non-breakable container to prevent spills in case the primary container fails.

  • Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain and clean up the spill using absorbent materials. All cleanup materials must be treated as hazardous waste.

  • Personal Hygiene: After handling, remove gloves and wash hands thoroughly. Do not eat, drink, or apply cosmetics in the laboratory.

Disposal Plan:

  • Waste Segregation: All solid and liquid waste contaminated with this compound must be collected in separate, clearly labeled hazardous waste containers.

  • Container Management: Waste containers should be kept closed except when adding waste. Ensure containers are compatible with the waste being collected.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.

  • Final Disposal: Do not dispose of this compound down the drain. All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling a novel compound like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Aliquot in Hood prep_setup->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.